GSK1904529A
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-5-[3-[2-[5-ethyl-2-methoxy-4-[4-(4-methylsulfonylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]imidazo[1,2-a]pyridin-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H47F2N9O5S/c1-5-28-26-35(38(60-3)27-36(28)53-19-15-30(16-20-53)52-21-23-54(24-22-52)61(4,57)58)49-44-47-17-14-34(48-44)42-40(50-39-11-6-7-18-55(39)42)29-12-13-37(59-2)31(25-29)43(56)51-41-32(45)9-8-10-33(41)46/h6-14,17-18,25-27,30H,5,15-16,19-24H2,1-4H3,(H,51,56)(H,47,48,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSKATHMXWSZTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)S(=O)(=O)C)OC)NC4=NC=CC(=N4)C5=C(N=C6N5C=CC=C6)C7=CC(=C(C=C7)OC)C(=O)NC8=C(C=CC=C8F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H47F2N9O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648776 | |
| Record name | N-(2,6-Difluorophenyl)-5-{3-[2-(5-ethyl-4-{4-[4-(methanesulfonyl)piperazin-1-yl]piperidin-1-yl}-2-methoxyanilino)pyrimidin-4-yl]imidazo[1,2-a]pyridin-2-yl}-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
852.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089283-49-7 | |
| Record name | N-(2,6-Difluorophenyl)-5-{3-[2-(5-ethyl-4-{4-[4-(methanesulfonyl)piperazin-1-yl]piperidin-1-yl}-2-methoxyanilino)pyrimidin-4-yl]imidazo[1,2-a]pyridin-2-yl}-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of GSK1904529A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1904529A is a potent and selective, orally active, small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-1R) and the closely related insulin receptor (IR).[1][2][3] Dysregulation of the IGF-1R signaling pathway has been implicated in the development and progression of a variety of human cancers, making it a key target for therapeutic intervention.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, and its anti-tumor effects in preclinical models.
Core Mechanism of Action: Dual Inhibition of IGF-1R and IR
This compound functions as a reversible and ATP-competitive inhibitor of the tyrosine kinase domains of both IGF-1R and IR.[4][5] By binding to the ATP-binding pocket of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation, which are critical initial steps in the signaling cascade.[1] This dual inhibitory activity is a key feature of this compound.
Quantitative Inhibition Data
The inhibitory potency of this compound against IGF-1R and IR has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Ki (nM) | Reference |
| IGF-1R | 27 | 1.6 | [2][4] |
| IR | 25 | 1.3 | [2][4] |
Table 1: In Vitro Inhibitory Activity of this compound against IGF-1R and IR Kinases. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay. Ki values represent the inhibition constant.
| Cell Line | Cellular IC50 (nM) for Phosphorylation Inhibition | Reference |
| NIH-3T3/LISN (IGF-1R) | 22 | [2][6] |
| NIH-3T3-hIR (IR) | 19 | [2] |
Table 2: Cellular Potency of this compound in Inhibiting Receptor Phosphorylation. IC50 values were determined in engineered cell lines overexpressing the respective receptors.
Downstream Signaling Pathway Inhibition
The activation of IGF-1R and IR initiates a complex network of intracellular signaling pathways that are crucial for cell proliferation, survival, and growth. This compound's inhibition of these receptors leads to the blockade of key downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[2][6]
Signaling Pathway Diagram
Figure 1: this compound Inhibition of IGF-1R and IR Signaling Pathways. This diagram illustrates how this compound blocks the activation of the PI3K/AKT and MAPK/ERK pathways.
Cellular Effects of this compound
The inhibition of critical signaling pathways by this compound translates into significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines.
Anti-proliferative Activity
This compound has been shown to inhibit the proliferation of numerous cancer cell lines derived from both solid and hematologic malignancies. The sensitivity to this compound varies among different cell lines, with Ewing's sarcoma and multiple myeloma cell lines being particularly sensitive.[2][6]
| Cell Line | Cancer Type | Proliferation IC50 (nM) | Reference |
| TC-71 | Ewing's Sarcoma | 35 | [4] |
| SK-N-MC | Ewing's Sarcoma | 43 | [4] |
| NCI-H929 | Multiple Myeloma | 81 | [6] |
| COLO 205 | Colon Cancer | 124 | [6] |
| MCF7 | Breast Cancer | 137 | [6] |
Table 3: Anti-proliferative Activity of this compound in Various Cancer Cell Lines. IC50 values represent the concentration of this compound that inhibits cell proliferation by 50% after a 72-hour treatment.
Cell Cycle Arrest
Treatment with this compound leads to cell cycle arrest, primarily at the G1 phase.[2][6] This is a direct consequence of the inhibition of signaling pathways that regulate the expression and activity of key cell cycle proteins.
In Vivo Antitumor Activity
Oral administration of this compound has demonstrated significant antitumor activity in various human tumor xenograft models in mice.[1][4]
| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| NIH-3T3/LISN | Fibrosarcoma | 30 mg/kg, twice daily | 98 | [4] |
| COLO 205 | Colon Cancer | 30 mg/kg, once daily | 75 | [4] |
Table 4: In Vivo Antitumor Efficacy of this compound in Xenograft Models.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against purified IGF-1R and IR kinase domains.
Methodology:
-
Enzyme Source: Recombinant human IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382) intracellular domains expressed in a baculovirus system.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.
-
Substrate: A synthetic peptide substrate containing a tyrosine residue for phosphorylation.
-
ATP Concentration: Typically used at the Km value for each enzyme to ensure competitive inhibition can be accurately measured.
-
Inhibitor Preparation: this compound is serially diluted in DMSO.
-
Reaction: The kinase, substrate, and inhibitor are incubated in the assay buffer. The reaction is initiated by the addition of ATP.
-
Detection: The level of substrate phosphorylation is quantified using methods such as time-resolved fluorescence resonance energy transfer (TR-FRET) or radioisotope incorporation.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay (CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or vehicle (DMSO) for 72 hours.
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent, which contains a thermostable luciferase and its substrate, is added to each well. The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent signal is read using a microplate reader. The IC50 values are determined by plotting the percentage of cell viability against the log of the inhibitor concentration.
Western Blot Analysis of Downstream Signaling
Objective: To evaluate the effect of this compound on the phosphorylation status of key downstream signaling proteins.
Methodology:
-
Cell Treatment: Cells are serum-starved and then treated with this compound for a specified time before stimulation with IGF-1 or insulin.
-
Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of AKT (e.g., p-AKT Ser473), ERK (e.g., p-ERK1/2 Thr202/Tyr204), and total proteins as loading controls. This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
Objective: To assess the antitumor activity of this compound in a mouse xenograft model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to assess the in vivo inhibition of IGF-1R phosphorylation by immunoassay or Western blot.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Experimental Workflow Diagram
Figure 2: Experimental Workflow for Characterizing this compound. This diagram outlines the key experiments performed to elucidate the mechanism of action of this compound.
Conclusion
This compound is a potent dual inhibitor of IGF-1R and IR that effectively blocks downstream signaling pathways, leading to cell cycle arrest and inhibition of tumor cell proliferation. Its significant antitumor activity in preclinical in vivo models underscores its potential as a therapeutic agent for cancers dependent on the IGF-1R signaling pathway. This in-depth technical guide provides a comprehensive resource for researchers and drug development professionals working with this and similar targeted therapies.
References
The Discovery of GSK1904529A: A Potent and Selective IGF-1R/IR Kinase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and preclinical characterization of GSK1904529A, a selective and orally bioavailable small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-1R) and the closely related insulin receptor (IR). Dysregulation of the IGF-1R signaling pathway is a key driver in the development and progression of numerous cancers, making it a critical target for therapeutic intervention.[1][2] this compound emerged from a dedicated drug discovery program aimed at identifying potent and selective inhibitors of this pathway.
Mechanism of Action
This compound is a reversible and ATP-competitive inhibitor of the IGF-1R and IR tyrosine kinases.[3] It potently blocks the autophosphorylation of these receptors, which is a critical step in the activation of downstream signaling cascades.[1][2] The inhibition of IGF-1R and IR phosphorylation subsequently blocks key downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and motility.[3][4] This mechanism ultimately leads to cell cycle arrest, primarily at the G1 phase, and the inhibition of tumor growth.[1][3]
Biochemical and Cellular Potency
This compound demonstrates potent inhibition of both IGF-1R and IR in biochemical assays and effectively suppresses IGF-1R/IR signaling and cell proliferation in a variety of cancer cell lines.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | IGF-1R (cell-free) | 27 nM | [1][2][3][4][5] |
| IR (cell-free) | 25 nM | [1][2][3][4][5] | |
| Ki | IGF-1R | 1.6 nM | [3][4] |
| IR | 1.3 nM | [3][4] | |
| Cellular IC50 (IGF-1R Phosphorylation) | NIH-3T3/LISN | 22 nM | [2][4] |
| Cellular IC50 (IR Phosphorylation) | NIH-3T3-hIR | 19 nM | [2][4] |
| Cell Proliferation IC50 | TC-71 (Ewing's Sarcoma) | 35 nM | [3] |
| SK-N-MC (Ewing's Sarcoma) | 43 nM | [3] | |
| NIH-3T3/LISN | 60 nM | [3] | |
| SK-ES (Ewing's Sarcoma) | 61 nM | [3] | |
| RD-ES (Ewing's Sarcoma) | 62 nM | [3] |
Kinase Selectivity
A critical aspect of the development of this compound was its high selectivity for IGF-1R and IR over other kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities.
| Kinase Panel | Result | Reference |
| 45 other serine/threonine and tyrosine kinases | IC50 > 1 µM | [2][4] |
| Akt1/2, Aurora A/B, B-Raf, CDK2, EGFR | >100-fold more selective for IGF-1R/IR | [3] |
In Vivo Antitumor Activity
Oral administration of this compound has demonstrated significant antitumor activity in various human tumor xenograft models in mice.
| Xenograft Model | Dose | Dosing Schedule | Tumor Growth Inhibition | Reference |
| NIH-3T3/LISN | 30 mg/kg | Once daily (PO) | 56% | [2][4] |
| NIH-3T3/LISN | 30 mg/kg | Twice daily (PO) | 98% | [2][3][4] |
| COLO 205 | 30 mg/kg | Once daily (PO) | 75% | [3] |
| HT29 | 30 mg/kg | Not specified | Moderate | [3] |
| BxPC3 | 30 mg/kg | Not specified | Moderate | [3] |
Notably, significant antitumor activity was observed at doses that resulted in minimal effects on blood glucose levels, despite the potent inhibition of the insulin receptor.[1][2]
Signaling Pathway and Discovery Workflow
The following diagrams illustrate the IGF-1R signaling pathway targeted by this compound and a generalized workflow for its discovery.
Caption: IGF-1R Signaling Pathway Inhibition by this compound.
Caption: Generalized Drug Discovery Workflow for this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified IGF-1R and IR kinases.
Materials:
-
Recombinant human IGF-1R (intracellular domain, amino acids 957-1367) and IR (intracellular domain, amino acids 979-1382) expressed in baculovirus as GST-fusion proteins.[3]
-
This compound dissolved in 100% DMSO to a stock concentration of 10 mM.[2][3]
-
Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mg/mL bovine serum albumin (BSA).[3]
-
ATP.
-
Substrate (e.g., poly(Glu, Tyr) 4:1).
-
Assay plates (e.g., 384-well).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Enzyme Activation: Pre-incubate the kinase (final concentration of 2.7 µM) in the assay buffer with 2 mM ATP.[3]
-
Compound Dispensing: Serially dilute this compound in DMSO and dispense into the assay plates (e.g., 100 nL/well).[3]
-
Reaction Initiation: Add the activated kinase and substrate to the assay plates containing the compound.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., TC-71, SK-N-MC, NIH-3T3/LISN).
-
Complete cell culture medium.
-
This compound dissolved in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[4]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and calculate the IC50 value for cell growth inhibition.
Human Tumor Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of this compound in a mouse model.
Materials:
-
Athymic nu/nu mice.[2]
-
Human tumor cells (e.g., NIH-3T3/LISN, COLO 205).
-
This compound formulated for oral administration (e.g., in 20% sulfobutylether-β-cyclodextrin).[2]
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control orally at the specified dose and schedule.[2][4]
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Data Analysis: Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Caption: In Vivo Human Tumor Xenograft Experimental Workflow.
References
- 1. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
GSK1904529A: A Technical Guide to its Function as a Dual IGF-1R/IR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1904529A is a potent and selective, orally active small molecule that functions as a dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] As a reversible, ATP-competitive inhibitor, it effectively blocks the kinase activity of these receptors, leading to the suppression of downstream signaling pathways crucial for cell growth, proliferation, and survival.[4][5] This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical activity of this compound, supported by quantitative data, detailed experimental protocols, and pathway diagrams. Its demonstrated anti-tumor effects in various cancer models highlight its potential as a therapeutic agent.[5][6]
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the IGF-1R and IR tyrosine kinases.[3][4] This binding prevents the autophosphorylation of the receptors upon ligand binding (IGF-1, IGF-2, or insulin), a critical step in their activation.[5][6] By inhibiting receptor phosphorylation, this compound effectively abrogates the downstream signaling cascade, primarily through the PI3K/AKT and MAPK/ERK pathways.[4][5] The inhibition of these pathways ultimately leads to cell cycle arrest, primarily at the G1 phase, and a reduction in cell proliferation.[4][5]
Quantitative Analysis of In Vitro Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Kinase Inhibition
| Target | Assay Type | Metric | Value (nM) |
| IGF-1R | Cell-free kinase assay | IC50 | 27[1][2][3][4][5][6] |
| IR | Cell-free kinase assay | IC50 | 25[1][2][3][4][5][6] |
| IGF-1R | Enzyme-inhibitor binding | Ki | 1.6[3][4] |
| IR | Enzyme-inhibitor binding | Ki | 1.3[3][4] |
Table 2: Inhibition of Receptor Phosphorylation
| Cell Line | Receptor | Metric | Value (nM) |
| NIH-3T3/LISN | IGF-1R | IC50 | 22[3] |
| NIH-3T3-hIR | IR | IC50 | 19[3][4] |
Table 3: Anti-proliferative Activity (IC50 values)
| Cell Line | Cancer Type | IC50 (nM) |
| TC-71 | Ewing's Sarcoma | 35[4][7] |
| SK-N-MC | Ewing's Sarcoma | 43[4][7] |
| SK-ES | Ewing's Sarcoma | 61[4] |
| RD-ES | Ewing's Sarcoma | 62[4] |
| NCI-H929 | Multiple Myeloma | 81[7] |
| MOLP-8 | Multiple Myeloma | - |
| LP-1 | Multiple Myeloma | - |
| KMS-12-BM | Multiple Myeloma | - |
| NIH-3T3/LISN | Fibroblast (transfected) | 60[4] |
| COLO 205 | Colon Cancer | 124[7] |
| MCF-7 | Breast Cancer | 137[7] |
Note: Some cell lines listed in the search results did not have specific IC50 values provided.
Signaling Pathways and Experimental Workflows
IGF-1R/IR Signaling Pathway Inhibition
This compound targets the initial step of the IGF-1R and IR signaling cascades. The following diagram illustrates the key components of this pathway and the point of inhibition.
General Experimental Workflow for In Vitro Analysis
The following diagram outlines a typical workflow for evaluating the in vitro effects of this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
GSK1904529A: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1904529A is a potent and selective, orally active, small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-1R) and the closely related insulin receptor (IR).[1][2][3][4] As an ATP-competitive inhibitor, this compound effectively blocks receptor autophosphorylation and subsequently modulates key downstream signaling pathways crucial for cell proliferation, survival, and motility.[1][2] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of numerous cancers, making it a compelling target for therapeutic intervention.[1][2][5] This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the tyrosine kinase activity of both IGF-1R and IR.[1] This inhibition is reversible and competitive with respect to ATP.[6] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the transfer of phosphate groups to tyrosine residues on the receptor and its downstream substrates, effectively halting the signaling cascade at its origin.[1][6]
Quantitative Inhibition Data
The inhibitory potency of this compound has been characterized in various assays, demonstrating its high affinity for IGF-1R and IR.
| Target | Assay Type | IC50 (nmol/L) | Ki (nmol/L) | Reference |
| IGF-1R | In Vitro Kinase Assay | 27 ± 10 | 1.6 | [1][6] |
| IR | In Vitro Kinase Assay | 25 ± 11 | 1.3 | [1][6] |
| IGF-1R Phosphorylation | Cell-Based Assay (NIH-3T3/LISN) | 22 | - | [3] |
| IR Phosphorylation | Cell-Based Assay (NIH-3T3-hIR) | 19 | - | [3][6] |
Core Downstream Signaling Pathways
The inhibition of IGF-1R and IR by this compound leads to the suppression of two primary downstream signaling pathways: the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK) pathway.[1]
The PI3K/AKT Signaling Pathway
Upon activation, IGF-1R and IR phosphorylate Insulin Receptor Substrate (IRS) proteins.[1] This creates docking sites for the p85 regulatory subunit of PI3K, leading to the activation of its p110 catalytic subunit. Activated PI3K then converts Phosphatidylinositol (4,5)-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates PDK1, which in turn phosphorylates and activates AKT.[7] Activated AKT is a critical node that regulates numerous cellular processes, including cell survival, proliferation, and metabolism.[8][9] this compound, by inhibiting the initial receptor phosphorylation, prevents the activation of this entire cascade.[1]
Caption: this compound inhibits the PI3K/AKT signaling pathway.
The MAPK (ERK) Signaling Pathway
In addition to the PI3K/AKT pathway, the activation of IGF-1R/IR can also initiate the MAPK cascade.[1] Upon receptor phosphorylation, adaptor proteins such as Grb2 bind to phosphorylated IRS proteins, which in turn recruit the guanine nucleotide exchange factor SOS. SOS activates the small G-protein Ras. Activated Ras then triggers a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK).[10] Phosphorylated ERK translocates to the nucleus and activates transcription factors that regulate cell proliferation and differentiation. This compound effectively blocks this pathway by preventing the initial receptor activation.[1]
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Cellular Effects
The inhibition of these key signaling pathways by this compound manifests in several cellular effects, most notably the inhibition of cell proliferation and the induction of cell cycle arrest.[1][2]
Inhibition of Tumor Cell Proliferation
This compound has been shown to inhibit the proliferation of a wide range of cancer cell lines. The sensitivity to the compound varies across different tumor types.
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| NIH-3T3/LISN | IGF-I dependent control | 60 | [1] |
| TC-71 | Ewing's Sarcoma | 35 | [6] |
| SK-N-MC | Ewing's Sarcoma | 43 | [6] |
| SK-ES | Ewing's Sarcoma | 61 | [6] |
| RD-ES | Ewing's Sarcoma | 62 | [6] |
| NCI-H929 | Multiple Myeloma | - | [1] |
| COLO 205 | Colon Cancer | - | [1] |
| MCF-7 | Breast Cancer | - | [1] |
Cell Cycle Arrest
Treatment with this compound leads to an arrest of cells in the G1 phase of the cell cycle.[1][6] This is consistent with the roles of the PI3K/AKT and MAPK pathways in promoting cell cycle progression. In sensitive cell lines such as COLO 205, MCF-7, and NCI-H929, treatment with this compound resulted in an increased proportion of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.[1]
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified IGF-1R and IR kinases.
Methodology:
-
Recombinant human IGF-1R and IR kinase domains are used.
-
The kinase reaction is typically performed in a buffer containing HEPES, MgCl2, BSA, and ATP.
-
This compound is serially diluted in DMSO and added to the reaction mixture.
-
The kinase reaction is initiated by the addition of a peptide substrate and ATP.
-
After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive assays (33P-ATP) or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[11]
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[1]
Cell-Based Receptor Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit ligand-induced autophosphorylation of IGF-1R and IR in a cellular context.
Methodology:
-
Cells overexpressing either IGF-1R (e.g., NIH-3T3/LISN) or IR (e.g., NIH-3T3-hIR) are used.[1]
-
Cells are serum-starved to reduce basal receptor phosphorylation.
-
Cells are pre-incubated with various concentrations of this compound.
-
Ligand (IGF-I or insulin) is added to stimulate receptor autophosphorylation.
-
Cells are lysed, and the amount of phosphorylated receptor is determined, typically by a sandwich ELISA. This involves capturing the total receptor with one antibody and detecting the phosphorylated form with a phospho-specific antibody.[1]
-
IC50 values are determined from the dose-response curves.
Western Blotting for Downstream Signaling Proteins
Objective: To qualitatively or semi-quantitatively assess the effect of this compound on the phosphorylation status of downstream signaling proteins like AKT and ERK.
Methodology:
-
Cells are treated as described in the cell-based receptor phosphorylation assay (serum starvation, pre-incubation with this compound, and ligand stimulation).[1]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with primary antibodies specific for the phosphorylated forms of AKT (p-AKT) and ERK (p-ERK).
-
Antibodies against the total forms of these proteins and a loading control (e.g., actin or GAPDH) are used to ensure equal protein loading.
-
The primary antibodies are detected using secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore, followed by visualization.[1]
Caption: A generalized workflow for Western blot analysis.
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability is quantified using a luminescent-based assay that measures ATP levels (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT or WST-1).[1][6]
-
IC50 values, representing the concentration of the compound that inhibits cell proliferation by 50%, are calculated from the dose-response curves.[1]
Conclusion
This compound is a potent dual inhibitor of IGF-1R and IR that effectively abrogates downstream signaling through the PI3K/AKT and MAPK pathways. This mechanism of action translates into the inhibition of tumor cell proliferation and the induction of G1 cell cycle arrest. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this and similar targeted therapies. Further investigation into the nuanced roles of IGF-1R and IR inhibition in different cancer contexts will continue to inform the clinical application of such inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. selleckchem.com [selleckchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Frontiers | Akt: A Potential Drug Target for Metabolic Syndrome [frontiersin.org]
- 9. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 10. MAPK Signaling Up-regulates the Activity of Hypoxia-inducible Factors by Its Effects on p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.de [promega.de]
GSK1904529A: A Comprehensive Technical Profile of a Selective IGF-1R/IR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target selectivity profile of GSK1904529A, a potent, orally active, and ATP-competitive small-molecule inhibitor. The document details its inhibitory activity against its primary targets, the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR), and its high degree of selectivity against a broad range of other kinases. Methodologies for key in vitro assays are described, and the core signaling pathways affected by this compound are visually represented.
Core Target Profile and Potency
This compound is a highly potent inhibitor of both IGF-1R and the closely related IR.[1][2] It acts as a reversible, ATP-competitive inhibitor.[1][3] The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating nanomolar efficacy against its primary targets.
Table 1: In Vitro Enzymatic Inhibitory Activity of this compound
| Target | Parameter | Value (nM) | Notes |
| IGF-1R | IC50 | 27 ± 10 | In vitro kinase assay with purified enzyme.[1] |
| IR | IC50 | 25 ± 11 | In vitro kinase assay with purified enzyme.[1] |
| IGF-1R | Ki | 1.6 | Enzyme-inhibitor binding value.[3][4] |
| IR | Ki | 1.3 | Enzyme-inhibitor binding value.[3][4] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Target Phosphorylation | Parameter | Value (nM) |
| NIH-3T3/LISN (IGF-1R overexpressing) | IGF-1R | IC50 | 22 ± 8[1][4] |
| NIH-3T3-hIR (human IR overexpressing) | IR | IC50 | 19 ± 8[4] |
Target Selectivity Profile
A key characteristic of this compound is its high selectivity for IGF-1R and IR. The compound has been profiled against a large panel of other kinases and has demonstrated minimal activity, highlighting its specificity.
Table 3: Kinase Selectivity Panel for this compound
| Kinase Panel | Number of Kinases Tested | Result |
| Serine/Threonine and Tyrosine Kinases | 45 | IC50 > 1 µM for all kinases tested.[1][4] |
| KinaseProfiler Screening (Millipore) | 233 | Poor activity observed against this panel.[1] |
This high degree of selectivity indicates that this compound is a focused inhibitor, which can be advantageous in minimizing off-target effects. The compound is over 100-fold more selective for IGF-1R/IR than for other kinases such as Akt1/2, Aurora A/B, B-Raf, CDK2, and EGFR.[3]
Mechanism of Action and Signaling Pathway Inhibition
This compound exerts its effects by inhibiting the autophosphorylation of IGF-1R and IR, which is a critical step in the activation of downstream signaling cascades.[1][2] This inhibition subsequently blocks major signal transduction pathways that are crucial for cell proliferation, survival, and motility.[1][4][5][6]
The primary downstream pathways affected by the inhibition of IGF-1R and IR include the PI3K/AKT and the Ras/MAPK pathways. This compound has been shown to decrease the phosphorylation of key signaling molecules such as AKT, Insulin Receptor Substrate 1 (IRS-1), and Extracellular signal-regulated kinase (ERK).[1][4][7] This blockade of downstream signaling ultimately leads to cell cycle arrest, primarily at the G1 phase, and an induction of apoptosis.[1][3][4][5]
Experimental Protocols
The following sections detail the methodologies used in the in vitro kinase assays to determine the inhibitory profile of this compound.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines the general procedure for measuring the half-maximal inhibitory concentration (IC50) of this compound against purified IGF-1R and IR enzymes.
Materials and Reagents:
-
Baculovirus-expressed glutathione S-transferase (GST)-tagged proteins for the intracellular domains of IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382).[3]
-
This compound dissolved in DMSO (e.g., 10 mM stock solution).[3]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mg/mL bovine serum albumin (BSA), 3 mM DTT, 1 mM CHAPS.[3]
-
ATP.
-
Substrate peptide (e.g., biotin-aminohexyl-AEEEEYMMMMAKKKK-NH2).[3]
-
EDTA for stopping the reaction.
Procedure:
-
Enzyme Activation: The kinase enzymes (final concentration ~2.7 µM) are pre-activated by incubation in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA, and 2 mM ATP.[3]
-
Inhibitor Preparation: this compound is serially diluted in DMSO and dispensed into assay plates (e.g., 100 nL/well).[3]
-
Kinase Reaction: The kinase reaction is initiated by adding a mixture containing the activated enzyme (final concentration ~0.5 nM), substrate peptide (e.g., 500 nM), and ATP (e.g., 10 µM) to the wells containing the inhibitor.[3] The total reaction volume is typically around 10 µL.[3]
-
Incubation: The reaction is allowed to proceed for a set time at room temperature (e.g., 1 hour).[3]
-
Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA (e.g., 33 µM final concentration).[3]
-
Detection: The level of substrate phosphorylation is quantified using an appropriate detection method, such as fluorescence, luminescence, or radioactivity-based assays.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phosphorylation Assay
This assay measures the ability of this compound to inhibit the ligand-induced autophosphorylation of IGF-1R and IR in intact cells.
Cell Lines:
-
NIH-3T3 cells overexpressing human IGF-1R (NIH-3T3/LISN).[1]
-
NIH-3T3 cells overexpressing the human insulin receptor (NIH-3T3-hIR).[4]
Procedure:
-
Cell Culture and Treatment: Cells are cultured in appropriate media and then treated with varying concentrations of this compound for a specified period (e.g., 2 hours).[4]
-
Ligand Stimulation: The cells are then stimulated with the respective ligand (e.g., IGF-1 for NIH-3T3/LISN cells) to induce receptor phosphorylation.
-
Cell Lysis: Following stimulation, the cells are lysed to extract cellular proteins.
-
Analysis of Phosphorylation: The levels of phosphorylated IGF-1R or IR are determined using methods such as Western blotting or ELISA with phospho-specific antibodies.
-
Data Analysis: The IC50 values for the inhibition of receptor phosphorylation are calculated from the dose-response curves.
Summary
This compound is a potent and highly selective inhibitor of IGF-1R and IR. Its mechanism of action involves the direct inhibition of receptor tyrosine kinase activity, leading to the blockade of critical downstream signaling pathways and subsequent anti-proliferative and pro-apoptotic effects in cancer cells. The detailed selectivity profile and well-characterized mechanism of action make this compound a valuable tool for research into IGF-1R/IR signaling and a potential candidate for therapeutic development in cancers dependent on this pathway.[1][2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, an insulin-like growth factor-1 receptor inhibitor, inhibits glioma tumor growth, induces apoptosis and inhibits migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. apexbt.com [apexbt.com]
GSK1904529A: A Technical Overview of In Vitro Antitumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the in vitro antitumor activities of GSK1904529A, a potent and selective small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-1R) and the insulin receptor (IR).
Core Mechanism of Action
This compound is a reversible and ATP-competitive inhibitor of both IGF-1R and IR.[1] It demonstrates high affinity for these receptors, with IC50 values of 27 nM for IGF-1R and 25 nM for IR in cell-free kinase assays.[2][3][4][5][6] The binding affinities (Ki) are reported to be 1.6 nM and 1.3 nM for IGF-1R and IR, respectively.[1][4] By targeting the kinase activity of these receptors, this compound effectively blocks their autophosphorylation upon ligand binding.[2][3] This inhibition subsequently prevents the activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and motility.[1][2]
Signaling Pathway Inhibition
The binding of ligands such as IGF-1 to the IGF-1R initiates a conformational change in the receptor, leading to its autophosphorylation. This event creates docking sites for substrate proteins like insulin receptor substrate 1 (IRS-1). Once phosphorylated, IRS-1 activates downstream pathways, including the PI3K-AKT and Ras-Raf-MEK-ERK cascades. This compound's inhibition of the initial receptor phosphorylation step effectively halts these subsequent signaling events.[1][2]
In Vitro Antitumor Activity
This compound has demonstrated potent antiproliferative activity across a broad range of cancer cell lines derived from both solid and hematologic malignancies. The highest sensitivity to this compound has been observed in Ewing's sarcoma and multiple myeloma cell lines.[2][3] The inhibitory effects are dose-dependent, leading to cell cycle arrest, primarily at the G1 phase.[1][4]
Summary of IC50 Values for this compound in Various Cancer Cell Lines
| Tumor Type | Cell Line | IC50 (nM) |
| Ewing's Sarcoma | TC-71 | 35[1][7] |
| SK-N-MC | 43[1][2][7] | |
| SK-ES | 61[1] | |
| RD-ES | 62[1] | |
| Multiple Myeloma | NCI-H929 | 81[7] |
| MOLP-8 | Sensitive (IC50 < 200 nM)[1] | |
| LP-1 | Sensitive (IC50 < 200 nM)[1] | |
| KMS-12-BM | Sensitive (IC50 < 200 nM)[1] | |
| Colon Carcinoma | COLO 205 | 100-200[2], 124[7] |
| Breast Cancer | MCF-7 | 100-200[2], 137[7] |
| Osteosarcoma | Saos-2 | Proliferation significantly inhibited at 50 nM[8] |
| MG-63 | Proliferation significantly inhibited at 250 nM[8] | |
| Glioma | U87MG | Viability suppressed[9][10] |
| Prostate (Normal) | PREC | 68[7] |
| Control (IGF-I Dependent) | NIH-3T3/LISN | 60[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the in vitro antitumor activity of this compound.
Kinase Assay (IGF-1R and IR)
This assay is designed to determine the direct inhibitory effect of this compound on the kinase activity of purified IGF-1R and IR enzymes.
Methodology:
-
Enzyme Activation: Recombinant intracellular domains of IGF-1R and IR are pre-incubated with ATP and magnesium chloride to induce autophosphorylation and activation.[1]
-
Compound Preparation: this compound is serially diluted in DMSO and dispensed into assay plates.[1]
-
Kinase Reaction: The activated kinase is added to the plates containing the compound, along with a suitable substrate. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The level of substrate phosphorylation is quantified, typically using a luminescence-based or fluorescence-based method.
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration, typically 72 hours.[1]
-
Viability Assessment: Cell viability is quantified using a colorimetric or luminescent assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1]
-
Data Analysis: The IC50 values for cell growth inhibition are determined by plotting the percentage of viable cells against the log concentration of this compound.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Exponentially growing cells are treated with this compound at various concentrations for 24 to 48 hours.[2]
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol, to preserve their cellular structures.
-
Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on their fluorescence intensity. Studies have shown that this compound induces an accumulation of cells in the G1 phase.[1][4][7]
Western Blotting for Signaling Pathway Analysis
This technique is employed to assess the phosphorylation status of key proteins in the IGF-1R signaling pathway following treatment with this compound.
Methodology:
-
Cell Lysis: Cells treated with this compound and/or ligand (e.g., IGF-1) are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., IGF-1R, IR, AKT, ERK, IRS-1).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. This allows for the assessment of the inhibition of phosphorylation of key signaling molecules.[1][2]
Conclusion
This compound is a potent dual inhibitor of IGF-1R and IR with significant in vitro antitumor activity across a spectrum of cancer cell lines. Its mechanism of action, involving the blockade of critical cell signaling pathways, leads to the inhibition of proliferation and cell cycle arrest. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for IGF-1R-dependent cancers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Assessment of this compound as a promising anti-osteosarcoma agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound, an insulin-like growth factor-1 receptor inhibitor, inhibits glioma tumor growth, induces apoptosis and inhibits migration - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK1904529A: A Technical Guide to its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1904529A is a potent and selective small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] Dysregulation of the IGF-1R signaling pathway is a key factor in the development and progression of numerous cancers.[2] this compound exerts its antitumor activity by inducing cell cycle arrest, primarily at the G1 phase, in sensitive cancer cell lines.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in mediating G1 phase cell cycle arrest. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Mechanism of Action: Inhibition of IGF-1R/IR Signaling
This compound is a reversible and ATP-competitive inhibitor of the tyrosine kinase domains of IGF-1R and IR.[3] The binding of ligands, such as IGF-1 and IGF-2, to IGF-1R triggers receptor autophosphorylation and the subsequent activation of downstream signaling cascades. The two major pathways implicated in the cellular effects of IGF-1R are the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the mitogen-activated protein kinase (MAPK) pathway (also known as the Ras-Raf-MEK-ERK pathway).[1][2]
By inhibiting the kinase activity of IGF-1R and IR, this compound effectively blocks the phosphorylation and activation of key downstream signaling molecules, including AKT, insulin receptor substrate 1 (IRS-1), and ERK.[3] The inhibition of these pro-survival and pro-proliferative pathways is central to the anti-cancer effects of this compound, leading to the induction of cell cycle arrest.
Quantitative Data: Inhibitory Potency and Cell Cycle Arrest
This compound demonstrates potent inhibition of its target kinases and significant anti-proliferative effects across a range of cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nmol/L) |
| IGF-1R | 27 |
| IR | 25 |
| Data represents the concentration of this compound required to inhibit 50% of the kinase activity in cell-free assays.[1][4] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) |
| COLO 205 | Colon Carcinoma | 100-200 |
| MCF-7 | Breast Cancer | 100-200 |
| NCI-H929 | Multiple Myeloma | <200 |
| TC-71 | Ewing's Sarcoma | 35 |
| SK-N-MC | Ewing's Sarcoma Family | 43 |
| IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% after 72 hours of treatment.[4] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (1 µmol/L for 48h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| COLO 205 | DMSO (Control) | 65% | Not Reported | 22% |
| This compound | 78% | Not Reported | 12% | |
| MCF-7 | DMSO (Control) | 67% | Not Reported | 17% |
| This compound | 76% | Not Reported | 11% | |
| NCI-H929 | DMSO (Control) | 42% | Not Reported | 33% |
| This compound | 79% | Not Reported | 8% | |
| Data from a study where exponentially growing cells were treated with this compound and analyzed by flow cytometry.[4] |
Signaling Pathway of this compound-Induced G1 Cell Cycle Arrest
The arrest of the cell cycle in the G1 phase by this compound is a direct consequence of the inhibition of the IGF-1R/IR signaling pathway. This pathway plays a crucial role in promoting the transition from the G1 to the S phase of the cell cycle. A key downstream effector of this pathway is the regulation of G1-phase cyclins and cyclin-dependent kinases (CDKs).
Specifically, the activation of the Ras/Raf/MEK/ERK pathway by IGF-1R signaling is known to increase the expression of cyclin D1.[1][2] Cyclin D1 then forms a complex with CDK4 or CDK6. This complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for S-phase entry.
Inhibition of IGF-1R by this compound is therefore expected to lead to a decrease in cyclin D1 levels, preventing the formation of active cyclin D1-CDK4/6 complexes and thereby halting the cell cycle in the G1 phase. Furthermore, IGF-1R signaling can also inhibit the expression of the CDK inhibitor p27Kip1.[4] Thus, inhibition of IGF-1R may also lead to an increase in p27Kip1 levels, which would further contribute to the inhibition of CDK activity and G1 arrest.
Experimental Protocols
Kinase Assay for IC50 Determination
This protocol outlines the general steps for determining the IC50 of this compound against IGF-1R and IR.
Materials:
-
Recombinant human IGF-1R and IR kinase domains
-
This compound
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)
-
Detection reagents (e.g., phosphotyrosine-specific antibody conjugated to a reporter molecule)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the kinase, substrate, and this compound (or DMSO control) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate to allow for signal development.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the steps to analyze the cell cycle distribution of cancer cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., COLO 205, MCF-7, NCI-H929)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent inhibitor of IGF-1R and IR that effectively induces G1 phase cell cycle arrest in various cancer cell lines. Its mechanism of action is centered on the disruption of the PI3K/AKT and Ras/Raf/MEK/ERK signaling pathways, which are critical for cell cycle progression. The data presented in this guide highlight the quantitative effects of this compound on kinase activity, cell proliferation, and cell cycle distribution. The provided protocols offer a framework for researchers to investigate the effects of this and similar compounds. Further research into the precise effects of this compound on the expression and activity of key G1 regulatory proteins such as cyclin D1, CDK4, p21Cip1, and p27Kip1 will provide a more complete understanding of its mechanism of G1 arrest and its potential as a therapeutic agent.
References
- 1. IGF-1R promotes the expression of cyclin D1 protein and accelerates the G1/S transition by activating Ras/Raf/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IGF-1R promotes the expression of cyclin D1 protein and accelerates the G1/S transition by activating Ras/Raf/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
GSK1904529A Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1904529A is a selective, orally active, and ATP-competitive small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of numerous cancers, including gliomas.[2][3] This pathway plays a crucial role in cell proliferation, survival, and migration.[4] this compound has demonstrated potent antitumor activity by inducing cell cycle arrest and, notably, apoptosis in various cancer cell lines.[3][5] This technical guide provides an in-depth overview of the experimental methodologies and quantitative data related to the apoptosis-inducing effects of this compound, with a focus on glioma cells.
Core Mechanism of Action
This compound exerts its pro-apoptotic effects by inhibiting the tyrosine kinase activity of IGF-1R and IR.[3] This inhibition blocks the autophosphorylation of the receptors and subsequently abrogates downstream signaling through critical pro-survival pathways, namely the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways.[4] The suppression of these pathways ultimately leads to the induction of programmed cell death, or apoptosis.
Signaling Pathway for this compound-Induced Apoptosis
The binding of ligands such as IGF-1 to the IGF-1R triggers a conformational change in the receptor, leading to its autophosphorylation and the activation of its tyrosine kinase domain. This initiates a signaling cascade that promotes cell survival. This compound, as an ATP-competitive inhibitor, prevents this initial phosphorylation step.
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound, an insulin-like growth factor-1 receptor inhibitor, inhibits glioma tumor growth, induces apoptosis and inhibits migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK1904529A: A Technical Overview of Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1904529A is a potent and selective, orally active, small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-IR) and the closely related insulin receptor (IR).[1][2][3] Dysregulation of the IGF-IR signaling pathway is a key factor in the development and progression of numerous cancers, including prostate, colon, breast, pancreatic, ovarian, and sarcomas.[1][2][4] This document provides a comprehensive technical guide to the preclinical research findings for this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the core signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of both IGF-IR and IR.[3][5] By binding to the kinase domain of these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] The primary signaling pathways inhibited by this compound are the phosphatidylinositol 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK) pathways.[1] Inhibition of these pathways ultimately leads to cell cycle arrest, primarily at the G1 phase, and a reduction in cell proliferation.[1][2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | Value | Reference |
| IGF-IR | IC50 | 27 nM | [1][2][3][5][6] |
| IR | IC50 | 25 nM | [1][2][3][7][4][5][6] |
| IGF-IR | Ki | 1.6 nM | [3][5] |
| IR | Ki | 1.3 nM | [3][5] |
| Other Kinases (Akt1/2, Aurora A/B, B-Raf, CDK2, EGFR) | IC50 | >100-fold selective for IGF-1R/InsR | [5] |
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NIH-3T3/LISN | Fibrosarcoma | 60 | [5] |
| TC-71 | Ewing's Sarcoma | 35 | [5] |
| SK-N-MC | Ewing's Sarcoma | 43 | [5] |
| SK-ES | Ewing's Sarcoma | 61 | [5] |
| RD-ES | Ewing's Sarcoma | 62 | [5] |
| NCI-H929 | Multiple Myeloma | Data not quantified | [5] |
| MOLP-8 | Multiple Myeloma | Data not quantified | [5] |
| LP-1 | Multiple Myeloma | Data not quantified | [5] |
| KMS-12-BM | Multiple Myeloma | Data not quantified | [5] |
Table 3: In Vivo Antitumor Efficacy
| Xenograft Model | Dose and Schedule | Tumor Growth Inhibition | Reference |
| NIH-3T3/LISN | 30 mg/kg, p.o., twice daily | 98% | [5] |
| COLO 205 | 30 mg/kg, p.o., once daily | 75% | [5] |
| HT29 | 30 mg/kg | Moderate | [5] |
| BxPC3 | 30 mg/kg | Moderate | [5] |
| U87MG (Glioma) | Not specified | Substantially reduced tumor volumes | [8] |
Signaling Pathway Diagram
The following diagram illustrates the IGF-IR signaling pathway and the point of inhibition by this compound.
Caption: IGF-IR signaling pathway and this compound inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
-
Objective: To determine the IC50 of this compound against IGF-IR and IR.
-
Enzymes: Baculovirus-expressed glutathione S-transferase (GST)-tagged proteins encoding the intracellular domains of IGF-IR (amino acids 957-1367) and IR (amino acids 979-1382) were utilized.[5]
-
Enzyme Activation: Kinases were pre-incubated at a final concentration of 2.7 μM in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mg/mL bovine serum albumin, and 2 mM ATP.[5]
-
Inhibitor Preparation: this compound was dissolved in DMSO to a stock concentration of 10 mmol/L and then serially diluted.[1][5] 100 nL of the diluted compound was dispensed into assay plates.[5]
-
Assay Procedure: The specific kinase assay format (e.g., HTRF, ELISA) was not detailed in the provided results, but would typically involve the addition of the activated enzyme and a substrate to the wells containing the inhibitor, followed by a detection step to measure substrate phosphorylation.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effects of this compound on various cancer cell lines.
-
Cell Lines: A panel of cell lines, including those from solid and hematologic malignancies, were used.[1][2]
-
Treatment: Cells were treated with DMSO (vehicle control) or varying concentrations of this compound for a specified duration (e.g., 72 hours).[5]
-
Assay: Cell viability was measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.[5]
-
Data Analysis: IC50 values were determined from the resulting dose-response curves.
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the antitumor activity of this compound in a living organism.
-
Animal Model: Female athymic nu/nu CD-1 mice were used.[1]
-
Tumor Implantation: Human tumor cells (e.g., NIH-3T3/LISN, COLO 205, HT29, BxPC3, U87MG) were implanted subcutaneously into the flank of the mice.[5][8]
-
Drug Formulation and Administration: For in vivo studies, this compound was formulated in 20% sulfobutylether-β-cyclodextrin (pH 3.5).[1][8] The compound was administered orally.[1][2][5]
-
Dosing Regimen: Dosing schedules varied, for example, 30 mg/kg once or twice daily.[5]
-
Efficacy Endpoint: Tumor growth was monitored over time, and the percentage of tumor growth inhibition was calculated at the end of the study.
-
Pharmacodynamic Assessments: Tumor tissue was collected to measure the phosphorylation status of IGF-IR to confirm target engagement in vivo.[1]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound.
Caption: In vivo tumor xenograft experimental workflow.
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibition of the IGF-IR/IR signaling pathway. This activity translates to significant anti-proliferative effects in a range of cancer cell lines and robust antitumor efficacy in in vivo xenograft models.[1][2] Notably, significant antitumor activity was observed at well-tolerated doses with minimal impact on blood glucose levels, a potential concern for IR inhibitors.[1][2] These findings establish this compound as a promising therapeutic candidate for cancers dependent on the IGF-IR signaling pathway.[1][2] Further clinical investigation is warranted to determine its safety and efficacy in human patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. [PDF] Antitumor Activity of this compound, a Small-molecule Inhibitor of the Insulin-like Growth Factor-I Receptor Tyrosine Kinase | Semantic Scholar [semanticscholar.org]
- 7. medkoo.com [medkoo.com]
- 8. spandidos-publications.com [spandidos-publications.com]
GSK1904529A in Glioma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a dismal prognosis for patients. The intricate signaling networks that drive glioma progression are a key focus of research for the development of novel therapeutic strategies. One such pathway of significant interest is the Insulin-like Growth Factor (IGF) signaling cascade, which is frequently dysregulated in malignant gliomas and plays a crucial role in cell proliferation, survival, and migration.[1][2] GSK1904529A, a small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), has emerged as a promising agent in preclinical glioma research.[1][2] This technical guide provides an in-depth overview of the core relevance of this compound in the context of glioma, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical signaling pathways and workflows.
Mechanism of Action and Preclinical Efficacy
This compound is a selective and ATP-competitive inhibitor of both IGF-1R and the closely related Insulin Receptor (IR).[3] Its mechanism of action involves blocking the autophosphorylation of these receptors, thereby inhibiting the activation of downstream signaling pathways critical for glioma cell growth and survival, most notably the PI3K/Akt/mTOR pathway.[3]
In Vitro Studies
Preclinical studies have demonstrated the potent anti-glioma activity of this compound in vitro. The inhibitor has been shown to suppress the viability of glioma cells, induce apoptosis, and inhibit cell migration.[1][2]
Table 1: In Vitro Efficacy of this compound in Glioma Cell Lines
| Cell Line | Assay | Endpoint | IC50 | Reference |
| U87MG | Cell Viability | Inhibition of Cell Growth | ~50 nM | [2] |
In Vivo Studies
The anti-tumor effects of this compound have also been validated in in vivo models of glioma. Administration of the inhibitor led to a significant reduction in tumor growth and induced apoptosis within the tumor tissue.[1][2]
Table 2: In Vivo Efficacy of this compound in a Glioma Xenograft Model
| Animal Model | Treatment | Outcome | Reference |
| Mice with U87MG xenografts | 10 or 20 mg/kg this compound daily | Substantially reduced tumor volumes compared to vehicle-treated group.[2] | [2] |
Signaling Pathways and Experimental Workflows
The efficacy of this compound is intrinsically linked to its ability to modulate key signaling pathways in glioma cells. Understanding these pathways and the experimental workflows used to study them is crucial for researchers in the field.
IGF-1R/IR Signaling Pathway in Glioma
The following diagram illustrates the central role of the IGF-1R/IR signaling pathway in promoting glioma cell proliferation and survival, and the point of intervention for this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow for evaluating the anti-glioma effects of this compound, from in vitro cell-based assays to in vivo animal models.
References
- 1. This compound, an insulin-like growth factor-1 receptor inhibitor, inhibits glioma tumor growth, induces apoptosis and inhibits migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Assessment of GSK1904529A as a Potent Anti-Osteosarcoma Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies evaluating the efficacy of GSK1904529A, a small molecule inhibitor of the insulin-like growth factor-I receptor (IGF1R), in the context of osteosarcoma (OS). The data presented herein is derived from foundational preclinical research demonstrating the potential of this compound as a therapeutic agent against this aggressive bone cancer.
Core Findings: this compound Demonstrates Significant In Vitro and In Vivo Anti-Osteosarcoma Activity
This compound has been shown to effectively inhibit the proliferation of osteosarcoma cell lines and primary tumor cells in laboratory settings.[1][2] Furthermore, in animal models, oral administration of this compound led to a significant reduction in tumor growth.[1][2] The mechanism of action is attributed to the targeted inhibition of the IGF1R signaling pathway, a key driver of osteosarcoma cell proliferation and survival.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in osteosarcoma models.
Table 1: In Vitro Efficacy of this compound on Osteosarcoma Cell Proliferation
| Cell Line | Assay | Treatment | Time Points (hours) | Result | Statistical Significance |
| Saos-2 | Cell Counting | 50 nM this compound | 30, 60, 90 | Significant reduction in viable cell number | p < 0.05 |
| Saos-2 | Cell Counting | 250 nM this compound | 30, 60, 90 | Significant reduction in viable cell number | p < 0.05 |
| Saos-2 | BrdU ELISA | Increasing concentrations of this compound | Not Specified | Dose-dependent inhibition of BrdU incorporation | Not Specified |
| MG-63 | MTT Assay | 250 nM this compound | Not Specified | Significant decrease in MTT OD | p < 0.05 |
| MG-63 | BrdU ELISA | 250 nM this compound | Not Specified | Significant decrease in BrdU ELISA OD | p < 0.05 |
| Primary Human OS Cells | MTT Assay | 250 nM this compound | Not Specified | Significant decrease in MTT OD | p < 0.05 |
| Primary Human OS Cells | BrdU ELISA | 250 nM this compound | Not Specified | Significant decrease in BrdU ELISA OD | p < 0.05 |
| OB-6 (Osteoblastic) | Not Specified | This compound | Not Specified | Ineffective (low basal IGF1R activation) | Not Applicable |
Table 2: Effect of this compound on Cell Cycle Distribution in Saos-2 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | Not Specified | Not Specified | Not Specified |
| 250 nM this compound | Increased | Decreased | Decreased |
Table 3: In Vivo Efficacy of this compound in Saos-2 Xenograft Model
| Treatment Group | Dosing Regimen | Duration | Tumor Growth Inhibition | Statistical Significance |
| Vehicle Control | gavage, daily | 20 days | - | - |
| This compound | 5 mg/kg, gavage, daily | 20 days | Significant suppression of tumor growth | p < 0.05 |
| This compound | 25 mg/kg, gavage, daily | 20 days | More potent suppression than 5 mg/kg | p < 0.05 |
Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by targeting the IGF1R signaling cascade. Western blot analyses have demonstrated that this compound treatment leads to a near-complete blockage of IGF1R activation and subsequently inhibits the phosphorylation of downstream signaling molecules, including AKT and ERK.
Caption: Mechanism of action of this compound in osteosarcoma cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
-
Cell Lines: Human osteosarcoma cell lines Saos-2 and MG-63, and primary human osteosarcoma cells were utilized. Human osteoblastic OB-6 cells served as a control.
-
Culture Medium: The specific culture medium and serum concentrations were not detailed in the primary reference. Standard culture conditions for these cell lines are typically Dulbecco's Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Proliferation Assays
-
Cell Counting Assay:
-
Saos-2 cells were seeded in multi-well plates.
-
Cells were treated with this compound (50 nM and 250 nM) or vehicle control.
-
At 30, 60, and 90-hour time points, cells were harvested and viable cells were counted using a hemocytometer or an automated cell counter.
-
-
MTT Assay:
-
MG-63 and primary osteosarcoma cells were seeded in 96-well plates.
-
Cells were treated with this compound (250 nM) or vehicle control.
-
After the specified treatment duration, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
BrdU ELISA Assay:
-
Saos-2, MG-63, and primary osteosarcoma cells were seeded in 96-well plates.
-
Cells were treated with this compound or vehicle control.
-
BrdU (5-bromo-2'-deoxyuridine) was added to the wells to be incorporated into the DNA of proliferating cells.
-
An anti-BrdU antibody conjugated to a peroxidase enzyme was added, followed by a substrate to produce a colorimetric reaction.
-
The absorbance was measured using a microplate reader.
-
Western Blotting
-
Cell Lysis: Osteosarcoma cells were treated with this compound (250 nM) or vehicle control. Cells were then lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of IGF1R, IRS-1, AKT, and ERK. This was followed by incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
IGF1R Knockdown by shRNA
-
shRNA Transfection: Saos-2 cells were transfected with a lentiviral vector expressing a short hairpin RNA (shRNA) targeting IGF1R or a non-targeting control shRNA.
-
Stable Cell Line Generation: Stable cell lines with constitutive knockdown of IGF1R were established through selection with an appropriate antibiotic.
-
Verification of Knockdown: The efficiency of IGF1R knockdown was confirmed by Western blotting.
-
Functional Assays: The effect of IGF1R knockdown on cell proliferation and the response to this compound was assessed using cell counting and MTT assays.
References
Methodological & Application
Application Notes and Protocols for GSK1904529A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of GSK1904529A, a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR), in a cell culture setting.
Product Information
-
Product Name: this compound
-
Mechanism of Action: this compound is a reversible, ATP-competitive inhibitor of IGF-1R and IR tyrosine kinases.[1] By binding to the kinase domain, it blocks ligand-induced autophosphorylation of the receptors, which in turn inhibits downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways.[2] This action leads to the inhibition of cell proliferation and the induction of G1 phase cell cycle arrest in sensitive cancer cell lines.[1][2]
-
Primary Targets: Insulin-like Growth Factor-1 Receptor (IGF-1R), Insulin Receptor (IR).[2][3][4][5]
Solubility and Stock Solution Preparation
This compound is soluble in dimethyl sulfoxide (DMSO) but insoluble in water and ethanol.[6][7] For cell culture applications, a concentrated stock solution in sterile DMSO is prepared and subsequently diluted in a culture medium to the final working concentration.
Data Presentation: Solubility in DMSO
| Vendor/Source | Reported Solubility in DMSO | Molar Concentration |
| Selleck Chemicals | 124 mg/mL or 170 mg/mL | ~145.5 mM or ~199.5 mM |
| Abcam | 50 mM | Not specified |
| APExBIO | >42.6 mg/mL | >50 mM |
| Adooq Bioscience | 120 mg/mL | ~140.85 mM |
| MedchemExpress | 10 mM (for stock solutions) | 10 mM |
Note: The solubility of this compound in DMSO can be affected by the purity of the compound and the quality of the DMSO. Moisture-absorbing DMSO can reduce solubility.[1] It is recommended to use fresh, anhydrous DMSO.
Protocol: Preparation of a 10 mM Stock Solution
-
Materials:
-
This compound powder (Molecular Weight: ~852 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 8.52 mg of this compound in 1 mL of sterile DMSO.
-
To aid dissolution, the tube can be warmed at 37°C for 10-15 minutes and vortexed or sonicated briefly.[6]
-
Ensure the powder is completely dissolved before use.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for several months.[6]
-
Signaling Pathway and Mechanism of Inhibition
This compound targets the tyrosine kinase domains of IGF-1R and IR. Upon ligand binding (e.g., IGF-1 or Insulin), these receptors dimerize and autophosphorylate, creating docking sites for substrate proteins like Insulin Receptor Substrate (IRS). This initiates downstream signaling cascades critical for cell growth, proliferation, and survival. This compound prevents this initial autophosphorylation step.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. apexbt.com [apexbt.com]
- 7. adooq.com [adooq.com]
GSK1904529A stock solution preparation and storage
Application Notes and Protocols for GSK1904529A
Introduction
This compound is a potent and selective, ATP-competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3][4] It demonstrates significant anti-proliferative activity in a variety of tumor cell lines and has been evaluated for its anti-tumor effects in preclinical models.[5][6][7] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for use in research and drug development settings.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₄H₄₇F₂N₉O₅S | [8] |
| Molecular Weight | 851.96 g/mol | [1][4][6] |
| Purity | >98% | [8] |
| Form | Solid | [8] |
Mechanism of Action
This compound is a reversible and ATP-competitive inhibitor of both IGF-1R and IR.[1][8] It effectively blocks the ligand-induced autophosphorylation of these receptors, which subsequently inhibits downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[1][5][8] This inhibition of critical signaling cascades leads to cell cycle arrest, primarily at the G1 phase, and a reduction in cell proliferation.[1][5]
The following diagram illustrates the signaling pathway inhibited by this compound.
Protocols
Stock Solution Preparation
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[6][8] The following protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Calibrated pipette
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder. For a 10 mM stock solution, you will need 8.52 mg of this compound for every 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath and/or sonication can be used to aid dissolution.[6][8]
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.[1]
The following diagram outlines the workflow for preparing the this compound stock solution.
Storage of Stock Solutions
Proper storage of this compound is crucial to maintain its stability and activity.
Solid Compound:
-
Store the solid powder at -20°C for long-term storage, where it can be stable for up to three years.[1]
Stock Solutions:
-
For long-term storage (up to one year), store the aliquoted stock solutions at -80°C.[1]
-
For short-term storage (up to one month), store the aliquots at -20°C.[1]
-
Avoid repeated freeze-thaw cycles.[1]
| Storage Condition | Duration | Reference |
| Solid Powder | Up to 3 years at -20°C | [1] |
| Stock Solution in DMSO | Up to 1 year at -80°C | [1] |
| Stock Solution in DMSO | Up to 1 month at -20°C | [1] |
Experimental Data
In Vitro Activity
This compound exhibits potent inhibitory activity against IGF-1R and IR in both cell-free and cell-based assays.
| Assay Type | Target | IC₅₀ / Kᵢ | Reference |
| Cell-free Assay | IGF-1R | 27 nM | [1][2][8] |
| Cell-free Assay | IR | 25 nM | [1][2][8] |
| Enzyme Inhibition | IGF-1R | Kᵢ = 1.6 nM | [1][8] |
| Enzyme Inhibition | IR | Kᵢ = 1.3 nM | [1] |
Cellular Proliferation IC₅₀ Values
The anti-proliferative effects of this compound have been demonstrated across a range of cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ | Reference |
| TC-71 | Ewing's Sarcoma | 35 nM | [1][6] |
| SK-N-MC | Ewing's Sarcoma | 43 nM | [1][6] |
| NIH-3T3/LISN | Fibrosarcoma | 60 nM | [1] |
| RD-ES | Ewing's Sarcoma | 62 nM | [1] |
| COLO 205 | Colorectal Cancer | 61 nM | [1] |
| NCI-H929 | Multiple Myeloma | 81 nM | [6] |
| MCF7 | Breast Cancer | 137 nM | [6] |
Disclaimer: This information is intended for research use only and is not for use in diagnostic or therapeutic procedures. Researchers should always refer to the manufacturer's specific instructions and safety data sheets.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound (CAS 1089283-49-7) | Abcam [abcam.com]
Application Notes and Protocols for GSK1904529A in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK1904529A, a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR), in various in vitro experimental settings. Detailed protocols for key assays are provided to ensure reproducible and accurate results.
Introduction to this compound
This compound is a small molecule, ATP-competitive inhibitor of the IGF-1R and IR tyrosine kinases.[1][2][3] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of numerous cancers, making it a critical target for therapeutic intervention.[4][5][6] this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines, particularly those dependent on IGF-1R signaling.[4][5] This document outlines the effective working concentrations and detailed methodologies for assessing the in vitro activity of this compound.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the kinase activity of IGF-1R and the closely related IR, with IC50 values in the low nanomolar range.[2][4][7] Upon ligand binding (IGF-1 or IGF-2), IGF-1R undergoes autophosphorylation, initiating downstream signaling cascades, primarily the Phosphatidylinositol 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK) pathways.[4] These pathways are crucial for cell proliferation, survival, and motility. This compound blocks the initial autophosphorylation event, thereby inhibiting these downstream signaling pathways and leading to cell cycle arrest and apoptosis in cancer cells.[4][6]
Quantitative Data: In Vitro Working Concentrations
The effective concentration of this compound varies depending on the assay type and the cell line being investigated. The following tables summarize the reported IC50 values.
Table 1: In Vitro Kinase and Phosphorylation Inhibition
| Target | Assay Type | IC50 (nM) | Reference |
| IGF-1R | Cell-free Kinase Assay | 27 | [2][4] |
| IR | Cell-free Kinase Assay | 25 | [2][4] |
| IGF-1R Phosphorylation | Cellular Assay (NIH-3T3/LISN cells) | 22 | [4] |
| IR Phosphorylation | Cellular Assay (NIH-3T3-hIR cells) | 19 | [4] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| TC-71 | Ewing's Sarcoma | 35 | [1] |
| SK-N-MC | Ewing's Sarcoma | 43 | [1] |
| SK-ES-1 | Ewing's Sarcoma | 61 | [1] |
| RD-ES | Ewing's Sarcoma | 62 | [1] |
| NCI-H929 | Multiple Myeloma | 35-81 | [1][8] |
| MOLP-8 | Multiple Myeloma | Varies | [1] |
| LP-1 | Multiple Myeloma | Varies | [1] |
| KMS-12-BM | Multiple Myeloma | Varies | [1] |
| COLO 205 | Colon Cancer | 124 | [8] |
| MCF7 | Breast Cancer | 137 | [8] |
| NIH-3T3/LISN | Murine Fibroblast (IGF-1 dependent) | 60 | [1][4] |
Note: IC50 values can exhibit variability between different studies and experimental conditions.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. promega.com [promega.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 5. promega.com [promega.com]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. promega.com [promega.com]
Application Notes: Analysis of GSK1904529A-Mediated Inhibition of the IGF-1R Signaling Pathway by Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of GSK1904529A, a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR). The primary application of this protocol is to quantitatively assess the inhibition of the IGF-1R signaling pathway by measuring the phosphorylation status of key downstream targets, including AKT and ERK.
Introduction
This compound is a small molecule inhibitor that competitively binds to the ATP-binding site of the IGF-1R and IR tyrosine kinases.[1] Dysregulation of the IGF-1R signaling pathway is a known contributor to the development and progression of various cancers.[2] this compound has been shown to block the autophosphorylation of these receptors and subsequently inhibit downstream signaling cascades, leading to cell cycle arrest and reduced tumor growth.[2] Western blotting is a fundamental technique to measure changes in protein expression and post-translational modifications, such as phosphorylation. By quantifying the levels of phosphorylated IGF-1R, AKT, and ERK relative to their total protein levels, researchers can directly assess the efficacy and potency of this compound in a cellular context.
Signaling Pathway
This compound inhibits the phosphorylation of IGF-1R and the closely related Insulin Receptor (IR). This initial blockade prevents the downstream activation of critical signaling pathways, including the PI3K/AKT and Ras/Raf/ERK pathways, which are crucial for cell proliferation and survival.[3]
Experimental Protocols
This section details the materials and methods for performing a Western blot to analyze the inhibition of IGF-1R downstream signaling by this compound.
Materials and Reagents
-
Cell Lines: Cancer cell line with active IGF-1R signaling (e.g., MCF-7, NIH-3T3/LISN)[2]
-
Inhibitor: this compound (dissolved in DMSO)
-
Ligand: Recombinant Human IGF-I
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer
-
Membrane: PVDF or nitrocellulose membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-IGF-1Rβ (Tyr1135/1136)/IRβ (Tyr1150/1151)
-
Rabbit anti-IGF-1Rβ
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Mouse anti-β-actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence detection system
Experimental Workflow
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 4 hours.[2]
-
Stimulate the cells with IGF-I (e.g., 50 ng/mL) for 15 minutes to induce IGF-1R phosphorylation.[2]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IGF-1Rβ, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis of the protein bands using appropriate software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal for each target. Further, normalize to a loading control (e.g., β-actin) to account for loading differences.
-
Data Presentation
The following table is a representative example of how to present quantitative data from a Western blot analysis of this compound's effect on IGF-1R pathway phosphorylation. The data should be obtained through densitometric analysis of the Western blot bands.
| Treatment | p-IGF-1R / Total IGF-1R (Relative Densitometry) | p-AKT / Total AKT (Relative Densitometry) | p-ERK / Total ERK (Relative Densitometry) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (10 nM) | 0.65 | 0.70 | 0.72 |
| This compound (50 nM) | 0.25 | 0.30 | 0.35 |
| This compound (250 nM) | 0.05 | 0.10 | 0.12 |
Note: The data presented in this table are for illustrative purposes and represent the expected trend of dose-dependent inhibition of protein phosphorylation by this compound as observed in published studies. Actual results will vary depending on the experimental conditions and cell line used.
Troubleshooting
-
No or Weak Signal:
-
Confirm the activity of primary and secondary antibodies.
-
Increase the amount of protein loaded.
-
Ensure efficient protein transfer.
-
-
High Background:
-
Optimize blocking conditions (time and blocking agent).
-
Increase the number and duration of wash steps.
-
Titrate primary and secondary antibody concentrations.
-
-
Inconsistent Loading:
-
Ensure accurate protein quantification.
-
Carefully load equal amounts of protein into each well.
-
Always normalize to a reliable loading control.
-
This protocol provides a robust framework for the in vitro characterization of the IGF-1R inhibitor this compound using Western blot analysis. Adherence to these guidelines will facilitate the generation of reliable and reproducible data for research and drug development applications.
References
Application Notes and Protocols for Cell Viability Assay Using GSK1904529A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1904529A is a potent and selective small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-1R) and the insulin receptor (IR).[1][2][3][4][5] Dysregulation of the IGF-1R signaling pathway is a key factor in the development and progression of numerous cancers, including prostate, colon, breast, pancreatic, and ovarian cancers, as well as sarcomas.[2] this compound competitively binds to the ATP-binding site of the IGF-1R and IR kinase domains, inhibiting receptor autophosphorylation and subsequently blocking downstream signaling cascades.[1][3] This action leads to cell cycle arrest and a reduction in cell proliferation.[1][2][4] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a resazurin-based assay, a common method for evaluating cellular metabolic activity.[6][7][8][9]
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects by targeting the IGF-1R and IR signaling pathways. Upon ligand binding (IGF-1 or IGF-2), these receptors undergo autophosphorylation, initiating downstream signaling through two primary pathways: the phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway.[10] These pathways are crucial for regulating cell proliferation, survival, and motility.[10][11] this compound's inhibition of IGF-1R and IR phosphorylation effectively blocks these downstream signals, leading to decreased cell viability and the induction of apoptosis.[1][10]
Data Presentation
The inhibitory activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell proliferation by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NIH-3T3/LISN | Fibroblast | 60 | [1] |
| TC-71 | Ewing's Sarcoma | 35 | [1] |
| SK-N-MC | Ewing's Sarcoma | 43 | [1] |
| SK-ES-1 | Ewing's Sarcoma | 61 | [1] |
| RD-ES | Ewing's Sarcoma | 62 | [1] |
| COLO 205 | Colorectal Cancer | - | [1] |
| MCF-7 | Breast Cancer | - | [1] |
| NCI-H929 | Multiple Myeloma | - | [1] |
| MOLP-8 | Multiple Myeloma | - | [1] |
| LP-1 | Multiple Myeloma | - | [1] |
| KMS-12-BM | Multiple Myeloma | - | [1] |
Note: Specific IC50 values for COLO 205, MCF-7, and various multiple myeloma cell lines were not provided in the source material, but these lines were noted as being sensitive to this compound.[1]
Experimental Protocols
This section provides a detailed protocol for a resazurin-based cell viability assay to determine the cytotoxic effects of this compound on cancer cell lines. The resazurin assay measures the metabolic capacity of viable cells, which can reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[6][7][8][9]
Materials
-
Cancer cell line of interest (e.g., TC-71, SK-N-MC)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO, e.g., 10 mM)[1]
-
Resazurin sodium salt
-
Phosphate-buffered saline (PBS), sterile
-
Opaque-walled 96-well microplates
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)[6][8]
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Detailed Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).[1]
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Each concentration and control should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for a predetermined duration, typically 72 hours, in a humidified incubator.[1]
-
-
Resazurin Assay:
-
Prepare a sterile solution of resazurin in PBS (e.g., 0.15 mg/mL).[6]
-
After the treatment incubation period, add 10-20 µL of the resazurin solution to each well, including the background control wells.[6][7]
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell line's metabolic activity.[6][7][8]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. tribioscience.com [tribioscience.com]
- 8. labbox.es [labbox.es]
- 9. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. This compound, an insulin-like growth factor-1 receptor inhibitor, inhibits glioma tumor growth, induces apoptosis and inhibits migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK1904529A in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1904529A is a potent and selective, orally active, ATP-competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] With IC50 values of 27 nM and 25 nM for IGF-1R and IR respectively, it demonstrates significant activity in preclinical cancer models.[1][2][4][5][6][7] Dysregulation of the IGF-1R signaling pathway is a key factor in the development and progression of various tumors, including sarcomas, as well as breast, colon, and prostate cancers.[4][5][7] this compound exerts its antitumor effects by blocking receptor autophosphorylation and subsequent downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which leads to cell cycle arrest at the G1 phase.[1][4][5] These application notes provide detailed protocols for the administration of this compound in in vivo xenograft models, along with summarized efficacy data.
Mechanism of Action
This compound is a reversible, ATP-competitive inhibitor of the IGF-1R and IR tyrosine kinases.[1] Binding of ligands such as IGF-1 and IGF-2 to IGF-1R triggers a conformational change in the receptor, leading to autophosphorylation of its intracellular kinase domain. This activated receptor then phosphorylates docking proteins, including insulin receptor substrate (IRS) proteins. These phosphorylated substrates act as docking sites for various signaling molecules, initiating downstream cascades like the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways.[4] These pathways are crucial for cell proliferation, survival, and motility.[8][9] this compound inhibits the initial autophosphorylation of the receptor, thereby blocking these downstream signals and leading to an arrest of the cell cycle in the G1 phase.[1][4][5]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound across various human tumor xenograft models.
| Xenograft Model | Cell Line | Dose | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| NIH-3T3/LISN | NIH-3T3 | 30 mg/kg | Orally, twice daily | 98% | [1] |
| COLO 205 | COLO 205 | 30 mg/kg | Orally, once daily | 75% | [1][4] |
| HT29 | HT29 | 30 mg/kg | Not Specified | Moderate | [1] |
| BxPC3 | BxPC3 | 30 mg/kg | Not Specified | Moderate | [1] |
| U87MG | U87MG | 10 mg/kg | Orally, daily | Significant | [8] |
| U87MG | U87MG | 20 mg/kg | Orally, daily | Substantial | [8] |
| Saos-2 | Saos-2 | Not Specified | Orally | Significant | [10] |
Experimental Protocols
I. Formulation of this compound for In Vivo Administration
For in vivo studies, this compound can be formulated as a suspension or in a solution to improve bioavailability.
Option 1: Suspension in CMC-Na
-
Prepare a sterile solution of Carboxymethylcellulose sodium (CMC-Na) in deionized water (e.g., 0.5% w/v).
-
Weigh the required amount of this compound powder.
-
To prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of the CMC-Na solution.[1]
-
Ensure the mixture is homogenous through vortexing or sonication before administration.[1]
Option 2: Solution in Sulfobutylether-β-cyclodextrin
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin in sterile water.
-
Adjust the pH of the solution to approximately 3.5.[4]
-
Dissolve this compound in this vehicle to the desired concentration.[4][8]
II. Human Tumor Xenograft Model Protocol
This protocol outlines a general procedure for establishing and utilizing a subcutaneous xenograft model to evaluate the efficacy of this compound.
Materials:
-
Human tumor cell line of interest (e.g., COLO 205, U87MG)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Female athymic nude mice (e.g., nu/nu CD-1), 6-8 weeks old[4]
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected human tumor cell line according to standard protocols. Ensure cells are in the exponential growth phase before harvesting.
-
Cell Preparation for Implantation:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with serum-containing medium and centrifuge the cells.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL.
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer this compound (formulated as described above) or the vehicle control orally to the respective groups according to the dosing schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition for the treated groups compared to the vehicle control group.[4]
-
Pharmacodynamic Studies
To confirm the mechanism of action in vivo, pharmacodynamic studies can be performed. This involves collecting tumor tissue at specific time points after this compound administration to analyze the phosphorylation status of IGF-1R and downstream signaling proteins like AKT and ERK via methods such as Western blotting or ELISA. A significant reduction in the phosphorylation of these proteins in the tumors of treated animals compared to controls would confirm target engagement. For instance, this compound has been shown to completely inhibit IGF-1R phosphorylation at a blood concentration of approximately 3.5 µM.[1]
Safety and Tolerability
In preclinical studies, this compound has been generally well-tolerated at doses that produce significant antitumor activity.[4][5][7] Notably, despite its potent inhibition of the insulin receptor, minimal effects on blood glucose levels have been observed in animal models.[1][4][5][7] However, it is crucial to monitor the general health and body weight of the animals throughout the study.
Conclusion
This compound is a promising therapeutic agent for tumors dependent on the IGF-1R signaling pathway. The protocols and data presented here provide a comprehensive guide for researchers to design and execute in vivo xenograft studies to further evaluate the efficacy and mechanism of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound, an insulin-like growth factor-1 receptor inhibitor, inhibits glioma tumor growth, induces apoptosis and inhibits migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of this compound as a promising anti-osteosarcoma agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK1904529A Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed guide for the formulation and administration of GSK1904529A, a potent and selective dual inhibitor of the insulin-like growth factor-I receptor (IGF-1R) and the insulin receptor (IR), for use in preclinical animal studies. Due to its poor aqueous solubility, a robust formulation is critical for achieving adequate exposure and reliable in vivo results. This document outlines a proven formulation strategy using sulfobutylether-β-cyclodextrin (SBE-β-CD), summarizes key quantitative data from in vivo efficacy studies, and provides detailed experimental protocols for formulation preparation and oral administration in mice. Additionally, it includes diagrams of the this compound signaling pathway and the experimental workflow to aid in study design and execution.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is presented in the table below. The compound's low aqueous solubility necessitates the use of solubilization techniques for in vivo applications.
| Property | Value | Reference |
| Molecular Weight | 851.96 g/mol | [1] |
| Appearance | Solid | [1] |
| Aqueous Solubility | Insoluble | [1] |
| DMSO Solubility | ≥ 50 mg/mL | [1] |
| Formulation for In Vitro Studies | Dissolved in DMSO at 10 mmol/L | [2] |
| Formulation for In Vivo Studies | 20% sulfobutylether-β-cyclodextrin (pH 3.5) | [2][3] |
In Vivo Efficacy Data of this compound
Oral administration of this compound has demonstrated significant anti-tumor activity in various human tumor xenograft models in mice.[2][4] A summary of the reported efficacy data is provided below.
| Xenograft Model | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| NIH-3T3/LISN | 30 mg/kg, once daily, p.o. | 56 | [1] |
| NIH-3T3/LISN | 30 mg/kg, twice daily, p.o. | 98 | [1][5] |
| COLO 205 | 30 mg/kg, once daily, p.o. | 75 | [5] |
| U87MG (Glioma) | 10 mg/kg, daily, p.o. | Substantially reduced tumor volume | [3] |
| U87MG (Glioma) | 20 mg/kg, daily, p.o. | Substantially reduced tumor volume | [3] |
| Saos-2 (Osteosarcoma) | Not specified | Inhibited tumor growth | [6] |
Note: p.o. refers to oral administration.
Signaling Pathway of this compound
This compound is an ATP-competitive inhibitor of the tyrosine kinases of both IGF-1R and IR.[5] Inhibition of these receptors blocks their autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.[4][5][7]
Experimental Protocols
Preparation of 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) Vehicle
This protocol describes the preparation of the vehicle used to formulate this compound for oral administration in animal studies.
Materials:
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile, deionized water
-
Hydrochloric acid (HCl), 1N solution
-
Sodium hydroxide (NaOH), 1N solution
-
Sterile conical tubes (50 mL)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh 10 g of SBE-β-CD and transfer it to a 50 mL sterile conical tube.
-
Add approximately 40 mL of sterile, deionized water to the tube.
-
Place a sterile magnetic stir bar in the tube and place it on a magnetic stirrer.
-
Stir the solution until the SBE-β-CD is completely dissolved. This may take 10-15 minutes.
-
Once dissolved, use a calibrated pH meter to measure the pH of the solution.
-
Adjust the pH to 3.5 by adding 1N HCl dropwise while continuously monitoring the pH. If the pH drops below 3.5, it can be adjusted back by the dropwise addition of 1N NaOH.
-
Once the pH is stable at 3.5, add sterile, deionized water to bring the final volume to 50 mL.
-
Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Store the vehicle at 2-8°C.
Formulation of this compound in 20% SBE-β-CD
This protocol details the steps to prepare a dosing solution of this compound for oral gavage.
Materials:
-
This compound powder
-
Prepared 20% (w/v) SBE-β-CD vehicle (pH 3.5)
-
Analytical balance
-
Spatula
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound:
-
Determine the desired final concentration of the dosing solution (e.g., 3 mg/mL for a 30 mg/kg dose in a 20 g mouse with a dosing volume of 0.2 mL).
-
Calculate the total volume of dosing solution needed for the study, including a slight overage.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
-
Dissolve this compound in the vehicle:
-
Transfer the weighed this compound powder into a sterile tube or vial.
-
Add the calculated volume of the 20% SBE-β-CD vehicle (pH 3.5) to the tube.
-
Tightly cap the tube and vortex vigorously for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles. If particles are present, sonicate the solution for 5-10 minutes or continue to vortex until a clear solution is obtained.
-
-
Final Preparation and Storage:
-
The final formulation should be a clear, particle-free solution.
-
It is recommended to prepare the formulation fresh on the day of dosing. If short-term storage is necessary, store it protected from light at 2-8°C. Before administration, allow the solution to come to room temperature and vortex briefly.
-
Protocol for Oral Gavage in Mice
This protocol provides a standard procedure for the oral administration of the this compound formulation to mice. It is crucial that this procedure is performed by trained personnel to minimize stress and potential injury to the animals.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized syringes (e.g., 1 mL)
-
Sterile, ball-tipped gavage needles (20-22 gauge for adult mice)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Gavage Needle Measurement:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. This ensures the tip reaches the stomach.
-
-
Administration:
-
Draw the calculated volume of the this compound dosing solution into the syringe and attach the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced.
-
The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, slowly administer the solution over 2-3 seconds.
-
-
Post-Administration:
-
Gently remove the gavage needle along the same path of insertion.
-
Return the mouse to its cage and monitor it for at least 15 minutes for any signs of distress, such as gasping or difficulty breathing.[10] If signs of distress are observed, it may indicate accidental administration into the trachea, and appropriate veterinary care should be sought immediately.
-
Safety Precautions
-
Follow all institutional guidelines for the safe handling of chemical compounds and animal procedures.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and preparing formulations.
-
All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Assessment of this compound as a promising anti-osteosarcoma agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an insulin-like growth factor-1 receptor inhibitor, inhibits glioma tumor growth, induces apoptosis and inhibits migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 10. research.fsu.edu [research.fsu.edu]
Application Notes and Protocols for the Preclinical Investigation of GSK1904529A in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing GSK1904529A, a potent and selective small-molecule inhibitor of the Insulin-like Growth Factor-I Receptor (IGF-IR) and Insulin Receptor (IR), in combination with standard chemotherapy agents. While clinical benefits are anticipated for IGF-IR inhibitors in combination with cytotoxic therapies, specific preclinical or clinical data on the combination of this compound with chemotherapy is not extensively available in the public domain.[1] Therefore, this document outlines the established monotherapy profile of this compound and provides generalized protocols for evaluating its synergistic or additive effects with chemotherapy, based on standard preclinical practices.
Introduction to this compound
This compound is an orally active, ATP-competitive inhibitor of both IGF-IR and the closely related IR. Dysregulation of the IGF-IR signaling pathway is a known contributor to the development and progression of a variety of solid and hematologic malignancies, including prostate, colon, breast, pancreatic, and ovarian cancers, as well as sarcomas.[1][2]
Mechanism of Action: this compound effectively blocks receptor autophosphorylation and subsequent downstream signaling through the PI3K/AKT and MAPK pathways.[1] This inhibition leads to cell cycle arrest, primarily at the G1 phase, and a reduction in cell proliferation in cancer cells dependent on the IGF-IR pathway.[1]
Signaling Pathway of IGF-1R and Inhibition by this compound
Figure 1. Simplified IGF-1R signaling pathway and the point of inhibition by this compound.
Rationale for Combination Therapy
The activation of the IGF-IR signaling pathway has been linked to resistance to various chemotherapy agents.[3] By promoting cell survival and proliferation, this pathway can counteract the cytotoxic effects of chemotherapy. Therefore, inhibiting IGF-IR with this compound is hypothesized to sensitize cancer cells to the effects of chemotherapy, leading to a more profound anti-tumor response. This approach may allow for the use of lower, less toxic doses of chemotherapy to achieve a significant therapeutic effect.
Preclinical Data for this compound Monotherapy
Extensive preclinical studies have characterized the single-agent activity of this compound.
In Vitro Kinase and Cellular Proliferation Assays
This compound has demonstrated potent inhibition of IGF-IR and IR kinases and the proliferation of various cancer cell lines.
| Parameter | Value | Reference |
| IGF-IR Kinase IC50 | 27 nmol/L | [1][2] |
| IR Kinase IC50 | 25 nmol/L | [1][2] |
| Cell Line | Tumor Type | This compound IC50 (nmol/L) |
| Multiple Myeloma Lines | Multiple Myeloma | Sensitive |
| Ewing's Sarcoma Lines | Ewing's Sarcoma | Sensitive |
| COLO 205 | Colon Carcinoma | 100-200 |
| MCF-7 | Breast Cancer | 100-200 |
| NCI-H929 | Multiple Myeloma | Highly Sensitive |
Table 1: In vitro activity of this compound as a single agent. Data extracted from Sabbatini et al., 2009.[1]
In Vivo Xenograft Studies
Oral administration of this compound has been shown to decrease the growth of human tumor xenografts in mice.
| Xenograft Model | Treatment | Tumor Growth Inhibition |
| NIH-3T3/LISN | 30 mg/kg, once daily (p.o.) | 56% |
| NIH-3T3/LISN | 30 mg/kg, twice daily (p.o.) | 98% |
| COLO 205 | 30 mg/kg, once daily (p.o.) | 75% |
Table 2: In vivo monotherapy efficacy of this compound in xenograft models. Data extracted from Sabbatini et al., 2009 and Selleck Chemicals product information.[1][4]
Experimental Protocols for Combination Studies
The following are generalized protocols for assessing the combination of this compound with standard chemotherapeutic agents. Researchers should optimize these protocols for their specific cell lines, xenograft models, and chemotherapy agents of interest.
In Vitro Synergy Assessment
Objective: To determine if this compound enhances the cytotoxic effects of chemotherapy in cancer cell lines.
Workflow for In Vitro Synergy Assessment:
Figure 2. Workflow for determining in vitro synergy between this compound and chemotherapy.
Methodology:
-
Cell Culture: Culture selected cancer cell lines in their recommended media.
-
Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: After allowing cells to adhere overnight, treat them with a matrix of concentrations of this compound and the chosen chemotherapeutic agent (e.g., doxorubicin, paclitaxel, cisplatin). Include single-agent controls for each drug.
-
Incubation: Incubate the plates for a period equivalent to several cell doubling times (typically 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Determine the nature of the interaction (synergistic, additive, or antagonistic) by calculating the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Combination Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Workflow for In Vivo Combination Study:
Figure 3. General workflow for an in vivo combination efficacy study.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID) for the engraftment of human cancer cell lines or patient-derived xenografts (PDXs).
-
Tumor Implantation: Subcutaneously implant a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment cohorts:
-
Vehicle control
-
This compound alone
-
Chemotherapy agent alone
-
This compound in combination with the chemotherapy agent
-
-
Drug Administration:
-
This compound: Administer orally (p.o.) based on previously established efficacious doses (e.g., 30 mg/kg, once or twice daily).[4]
-
Chemotherapy: Administer according to standard preclinical protocols for the specific agent (e.g., intravenous, intraperitoneal). The dosing and schedule should be based on established literature for the chosen xenograft model.
-
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a defined period.
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Statistically compare the anti-tumor efficacy of the combination therapy to that of the single agents.
-
Assess any increase in toxicity with the combination therapy by monitoring body weight changes and any other relevant clinical signs.
-
Hypothetical Data Presentation for Combination Studies
The following tables are templates for how quantitative data from combination studies could be presented. Note: The values in these tables are for illustrative purposes only and are not based on published data for this compound in combination with chemotherapy.
Hypothetical In Vitro Synergy Data
| Cell Line | Drug | IC50 (nM), Single Agent | IC50 (nM), Combination | Combination Index (CI) at ED50 |
| MCF-7 | This compound | 150 | 50 | 0.6 |
| Doxorubicin | 100 | 30 | ||
| COLO 205 | This compound | 180 | 65 | 0.7 |
| Paclitaxel | 50 | 15 |
Table 3: Hypothetical in vitro synergy data for this compound in combination with chemotherapy.
Hypothetical In Vivo Efficacy Data
| Xenograft Model | Treatment Group | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |
| MCF-7 | Vehicle Control | 1500 ± 250 | - |
| This compound (30 mg/kg, p.o., qd) | 800 ± 150 | 46.7 | |
| Doxorubicin (4 mg/kg, i.v., qw) | 950 ± 200 | 36.7 | |
| Combination | 300 ± 100 | 80.0 |
Table 4: Hypothetical in vivo efficacy data for this compound in combination with doxorubicin in an MCF-7 xenograft model.
Conclusion
This compound is a potent inhibitor of the IGF-IR/IR signaling pathway with demonstrated preclinical monotherapy efficacy. There is a strong scientific rationale for combining this compound with standard chemotherapy to enhance anti-tumor activity and overcome chemoresistance. The protocols outlined in these application notes provide a framework for the preclinical evaluation of such combination therapies. Rigorous in vitro and in vivo studies are essential to determine the optimal combinations, dosing schedules, and potential synergistic effects of this compound with various chemotherapeutic agents, which will be critical for its future clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of type 1 insulin-like growth factor receptor targeted therapy on chemotherapy in human cancer and the mechanisms involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols: GSK1904529A for Multidrug Resistance Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GSK1904529A is a potent and selective small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-IR) and the closely related insulin receptor (IR) with IC50 values of 27 nmol/L and 25 nmol/L, respectively.[1][2] Dysregulation of the IGF-IR signaling pathway is implicated in the development of numerous cancers.[1][2][3] this compound effectively blocks receptor autophosphorylation and downstream signaling, leading to cell cycle arrest and inhibition of proliferation in various cancer cell lines.[1][2] Recent studies have unveiled a novel application for this compound in combating multidrug resistance (MDR), a major obstacle in cancer chemotherapy.[4][5] This document provides detailed application notes and protocols for studying the effects of this compound on multidrug resistance, particularly its role in reversing resistance mediated by the ATP-binding cassette (ABC) transporter MRP1 (ABCC1).[4][5][6]
Mechanism of Action in Multidrug Resistance
Overexpression of ABC transporters, such as MRP1, is a primary cause of chemotherapy failure.[4][5][7][8] These transporters function as efflux pumps, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[4][6][9] this compound has been shown to reverse MRP1-mediated multidrug resistance.[4][5] It enhances the cytotoxicity of MRP1 substrate drugs by directly inhibiting the efflux function of the MRP1 transporter.[4][6] This leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cells.[4] Importantly, this compound achieves this at non-toxic concentrations and does not alter the expression level of the MRP1 protein itself.[4][5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | IC50 (nM) | Reference |
| IGF-IR | Cell-free assay | 27 | [1][2] |
| IR | Cell-free assay | 25 | [1][2] |
| Proliferation | NIH-3T3/LISN | 60 | [10] |
| Proliferation | TC-71 (Ewing's Sarcoma) | 35 | [10] |
| Proliferation | SK-N-MC (Ewing's Sarcoma) | 43 | [10] |
| Proliferation | SK-ES (Ewing's Sarcoma) | 61 | [10] |
| Proliferation | RD-ES (Ewing's Sarcoma) | 62 | [10] |
Table 2: Reversal of MRP1-Mediated Multidrug Resistance by this compound
Quantitative data on the fold-reversal of resistance for specific chemotherapeutic agents in MRP1-overexpressing cells when combined with this compound would be presented here. The initial search did not yield a pre-compiled table of this nature, but the protocols below describe how to generate such data.
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the effect of this compound on multidrug resistance.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which this compound inhibits cell growth and the extent to which it can sensitize resistant cells to chemotherapeutic agents.
-
Materials:
-
Parental (sensitive) and MRP1-overexpressing (resistant) cell lines (e.g., HEK293/pcDNA3.1 and HEK293/MRP1).[4]
-
This compound (stock solution in DMSO).
-
Chemotherapeutic agent (MRP1 substrate, e.g., vincristine, vinblastine, doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well plates.
-
Complete cell culture medium.
-
-
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound alone, the chemotherapeutic agent alone, or a combination of both for 72 hours.[4] A non-toxic concentration of this compound (e.g., 0.01 µM and 0.1 µM) should be used for combination studies.[4]
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of a drug that inhibits cell viability by 50%) for the chemotherapeutic agent in the presence and absence of this compound. The fold-reversal of resistance can be calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in combination with this compound.
-
2. Intracellular Drug Accumulation Assay
This assay measures the effect of this compound on the intracellular concentration of a radiolabeled MRP1 substrate.
-
Materials:
-
Parental and MRP1-overexpressing cells.
-
This compound.
-
Radiolabeled MRP1 substrate (e.g., [³H]-vinblastine).[4]
-
Scintillation counter.
-
Ice-cold PBS.
-
Lysis buffer.
-
-
Protocol:
-
Pre-incubate the cells with a non-toxic concentration of this compound or a known MRP1 inhibitor (e.g., MK571) for 1 hour at 37°C.[4]
-
Add the radiolabeled substrate (e.g., 0.01 µM [³H]-vinblastine) and incubate for another 2 hours.[4]
-
Wash the cells twice with ice-cold PBS to remove extracellular substrate.
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
The results are expressed as a percentage of the accumulation in the control (untreated) cells.
-
3. Drug Efflux Assay
This assay determines the ability of this compound to inhibit the efflux of an MRP1 substrate from resistant cells.
-
Materials:
-
Same as the Intracellular Drug Accumulation Assay.
-
-
Protocol:
-
Load the cells with the radiolabeled substrate by incubating them with the substrate (e.g., 0.01 µM [³H]-vinblastine) for 2 hours at 37°C.[4]
-
Wash the cells twice with ice-cold PBS to remove the extracellular substrate.
-
Incubate the cells in a fresh, substrate-free medium with or without this compound at 37°C.[4]
-
Collect aliquots of the cell suspension at different time points (e.g., 0, 30, 60, and 120 minutes).[4]
-
Wash the collected cells twice with ice-cold PBS.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
A decrease in the rate of decline of intracellular radioactivity in the presence of this compound indicates inhibition of efflux.
-
4. Western Blotting for MRP1 Expression
This protocol is used to confirm that this compound does not alter the expression level of the MRP1 protein.
-
Materials:
-
Parental and MRP1-overexpressing cells.
-
This compound.
-
Lysis buffer with protease inhibitors.
-
Primary antibody against MRP1.
-
Secondary antibody (HRP-conjugated).
-
Loading control antibody (e.g., β-actin or GAPDH).
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescence detection reagents.
-
-
Protocol:
-
Treat the cells with this compound for a specified period (e.g., 72 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-MRP1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
5. Cell Cycle Analysis
This assay investigates the effect of this compound on the cell cycle distribution, both alone and in combination with a chemotherapeutic agent.
-
Materials:
-
Protocol:
-
Treat the cells with the chemotherapeutic agent (e.g., 0.1 nM vincristine) alone or in combination with this compound (e.g., 0.01 µM and 0.1 µM) for 72 hours.[4]
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at 4°C.[4]
-
Wash the cells with PBS and stain them with PI/RNase solution for 1 hour at room temperature in the dark.[4]
-
Analyze the cell cycle distribution using a flow cytometer. This compound has been shown to induce a G0/G1 phase cell cycle arrest.[4][5]
-
Visualizations
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the reversal of multidrug resistance.
Caption: this compound inhibits the efflux function of the MRP1 transporter.
References
- 1. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound, a potent IGF-IR inhibitor, reverses MRP1-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Potent IGF-IR Inhibitor, Reverses MRP1-Mediated Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 7. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The therapeutic potential of targeting ABC transporters to combat multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Determination of IC50 of GSK1904529A in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK1904529A is a potent and selective, orally active, ATP-competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of numerous cancers, including sarcomas, multiple myeloma, and various solid tumors.[2][3][4] this compound has demonstrated significant anti-tumor activity by inhibiting IGF-1R and IR autophosphorylation and downstream signaling, which leads to cell cycle arrest.[2][4] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical step in preclinical drug evaluation.
Mechanism of Action
This compound selectively inhibits IGF-1R and IR with IC50 values of 27 nM and 25 nM, respectively, in cell-free kinase assays.[2][5][6][7][8] The binding of ligands such as IGF-1 and IGF-2 to IGF-1R triggers a conformational change in the receptor, leading to autophosphorylation of its tyrosine kinase domain. This activation initiates downstream signaling cascades, primarily the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation, survival, and motility.[2][3] this compound competitively binds to the ATP-binding site of the IGF-1R and IR kinase domains, preventing their phosphorylation and subsequent activation of downstream signaling molecules like IRS-1, AKT, and ERK.[1][5] This blockade of signal transduction ultimately results in the inhibition of tumor cell proliferation and induction of apoptosis.[3][9]
Data Presentation: IC50 Values of this compound in Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines, with IC50 values ranging from 35 nM to over 30 µM.[1] Notably, Ewing's sarcoma and multiple myeloma cell lines have shown the greatest sensitivity to the compound.[2][4]
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| TC-71 | Ewing's Sarcoma | 35 | [5] |
| SK-N-MC | Ewing's Sarcoma Family | 43 | [5] |
| SK-ES-1 | Ewing's Sarcoma | 61 | [5] |
| RD-ES | Ewing's Sarcoma | 62 | [5] |
| NCI-H929 | Multiple Myeloma | <200 | [2] |
| MOLP-8 | Multiple Myeloma | <200 | [2] |
| LP-1 | Multiple Myeloma | <200 | [2] |
| KMS-12-BM | Multiple Myeloma | <200 | [2] |
| COLO 205 | Colon Carcinoma | 100-200 | [2] |
| HT-29 | Colon Carcinoma | 100-200 | [2] |
| MCF-7 | Breast Cancer | 100-200 | [2] |
| T47D | Breast Cancer | 100-200 | [2] |
| NIH-3T3/LISN | Fibroblast (IGF-I dependent) | 60 | [2][5] |
| Saos-2 | Osteosarcoma | nM concentrations | [10] |
| MG-63 | Osteosarcoma | nM concentrations | [10] |
Experimental Protocols
Two common and reliable methods for determining the IC50 of a compound in cancer cell lines are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism.[12]
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same cell seeding protocol as for the MTT assay, using opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same compound treatment protocol as for the MTT assay.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
-
Lysis and Signal Generation:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][14]
-
-
Signal Stabilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control.
-
Plot the data and determine the IC50 value as described for the MTT assay.[15]
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. This compound, an insulin-like growth factor-1 receptor inhibitor, inhibits glioma tumor growth, induces apoptosis and inhibits migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of this compound as a promising anti-osteosarcoma agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. clyte.tech [clyte.tech]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. IC50 determination and cell viability assay [bio-protocol.org]
Application Notes and Protocols for GSK1904529A Inhibition of IGF-1R and IR
These application notes provide a comprehensive overview of the biochemical and cellular activity of GSK1904529A, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR). Detailed protocols for the determination of its inhibition constants (Ki) are provided for researchers in drug development and related scientific fields.
Introduction
This compound is a selective, orally active, and ATP-competitive small-molecule inhibitor of the IGF-1R and IR tyrosine kinases.[1][2] Dysregulation of the IGF-1R signaling pathway is a key factor in the development and progression of numerous cancers, making it a critical target for therapeutic intervention.[2] this compound has demonstrated antitumor activity by blocking receptor autophosphorylation and subsequent downstream signaling, which leads to cell cycle arrest.[2] A noteworthy characteristic of this compound is its time-dependent inhibition, which results in a slow establishment of the enzyme-inhibitor binding equilibrium. This necessitates specific considerations in the experimental design for the accurate determination of its inhibitory potency.
Data Presentation: Inhibition Constants
The inhibitory activity of this compound against IGF-1R and IR is summarized in the tables below. The apparent inhibition constants (Ki) were determined after extended incubation to account for the time-dependent nature of the inhibitor, while the half-maximal inhibitory concentrations (IC50) were determined using shorter incubation times.
Table 1: Apparent Inhibition Constants (Ki) for this compound
| Target Kinase | Apparent Ki (nmol/L) |
| IGF-1R | 1.6 ± 0.1 |
| IR | 1.3 ± 0.1 |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) for this compound
| Assay Type | Target | IC50 (nmol/L) |
| In Vitro Kinase Assay | IGF-1R | 27 ± 10 |
| IR | 25 ± 11 | |
| Cellular Autophosphorylation Assay | IGF-1R | 22 ± 8 |
| IR | 19 ± 8 |
Signaling Pathways
This compound exerts its biological effects by inhibiting the autophosphorylation of IGF-1R and IR, which are the initial steps in their signaling cascades. This blockade prevents the recruitment and phosphorylation of substrate proteins like Insulin Receptor Substrate (IRS), thereby inhibiting two major downstream pathways: the PI3K/AKT pathway, which is crucial for cell survival and proliferation, and the RAS/MAPK pathway, which is involved in cell growth and differentiation.[3][4][5]
IGF-1R/IR Signaling Pathway Inhibition by this compound
Experimental Protocols
Determination of Apparent Ki for this compound
This protocol is designed to determine the apparent inhibition constant (Ki) for a time-dependent inhibitor like this compound using an in vitro kinase assay with a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout. Due to the slow binding kinetics, an extended pre-incubation of the enzyme with the inhibitor is crucial.
Materials:
-
Enzymes: Recombinant human IGF-1R (intracellular domain, e.g., amino acids 957-1367) and IR (intracellular domain, e.g., amino acids 979-1382), expressed as GST-tagged proteins.
-
Substrate: Biotinylated peptide substrate (e.g., Biotin-aminohexyl-AEEEEYMMMMMMKKKK-NH2).
-
Inhibitor: this compound, dissolved in DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA, and 1 mM CHAPS.
-
ATP Solution: 10 µM ATP in assay buffer.
-
Stop Solution: 33 mM EDTA in assay buffer.
-
Detection Reagents: Europium-conjugated anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Plates: 384-well, low-volume, black assay plates.
-
Plate Reader: TR-FRET capable plate reader.
Experimental Workflow Diagram:
Workflow for Apparent Ki Determination of this compound
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO, and then dilute into the assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Prepare the kinase solution (IGF-1R or IR) in the assay buffer to the desired final concentration (e.g., 0.5 nM).
-
Prepare a solution containing the biotinylated peptide substrate (e.g., 500 nM) and ATP (10 µM) in the assay buffer.
-
Prepare the stop solution containing EDTA.
-
Prepare the detection reagent mix containing the Europium-conjugated antibody and SA-APC in a suitable detection buffer.
-
-
Assay Protocol:
-
Add 1 µL of the diluted this compound or DMSO (for control wells) to the wells of the 384-well plate.
-
Add 4 µL of the kinase solution to each well.
-
Seal the plate and pre-incubate for 6 hours at room temperature to allow the inhibitor and enzyme to reach binding equilibrium.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.
-
Seal the plate and incubate for 2 hours at room temperature.
-
Stop the reaction by adding 5 µL of the stop solution to each well.
-
Add 5 µL of the detection reagent mix to each well.
-
Seal the plate, protect it from light, and incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value under these equilibrium conditions.
-
Calculate the apparent Ki value using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay and the Km of the kinase for ATP. For time-dependent inhibitors, this provides an apparent Ki that reflects the potency after prolonged incubation.
-
Note: The specific concentrations of enzyme, substrate, and ATP, as well as incubation times, may need to be optimized for the specific assay conditions and reagents used. It is recommended to first determine the Michaelis-Menten constant (Km) for ATP for each kinase under the assay conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GSK1904529A not dissolving properly in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GSK1904529A, with a specific focus on addressing challenges related to its dissolution in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
For in vitro experiments, the recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5]
Q2: What is the maximum achievable concentration of this compound in DMSO?
This compound is soluble in DMSO at various concentrations. Different suppliers report different maximum concentrations, with some stating solubility up to 50 mM, while others report concentrations as high as 170 mg/mL (~199.53 mM).[1][2] It is common to prepare a stock solution at 10 mM in DMSO.[1][5][6]
Q3: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, this compound powder should be dissolved in fresh, high-quality DMSO.[1] For example, to create a 10 mM stock solution, the appropriate amount of the compound, based on its molecular weight (851.96 g/mol ), should be dissolved in the calculated volume of DMSO.[3]
Q4: How should I store the this compound stock solution in DMSO?
Stock solutions of this compound in DMSO should be stored at -20°C for long-term use (months) or at -80°C for up to a year.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.[1]
Q5: What is the mechanism of action of this compound?
This compound is a selective and reversible ATP-competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) tyrosine kinases.[1][2][7][8][9][10] By inhibiting these receptors, it blocks their autophosphorylation and subsequent downstream signaling pathways, including the AKT, IRS-1, and ERK pathways.[1][2][7] This inhibition leads to cell cycle arrest, primarily at the G1 phase, and a reduction in cell proliferation.[1][5][7]
Troubleshooting Guide: this compound Dissolution in DMSO
This guide addresses common issues encountered when dissolving this compound in DMSO.
Problem: this compound is not dissolving properly or is precipitating out of solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Low Quality or Hydrated DMSO | Moisture-absorbing DMSO can significantly reduce the solubility of this compound.[1] | Protocol for Ensuring DMSO Quality: 1. Use a new, sealed bottle of anhydrous, high-purity DMSO.2. Once opened, store the DMSO bottle with the cap tightly sealed and consider using a desiccant to minimize moisture absorption.3. For sensitive experiments, use DMSO from a freshly opened bottle. |
| Insufficient Mixing or Low Temperature | The compound may require energy input to fully dissolve. | Protocol for Aiding Dissolution: 1. Gently warm the vial containing the this compound and DMSO mixture to 37°C for a short period (e.g., 10 minutes).[2][3]2. Place the vial in an ultrasonic bath for a few minutes to aid in dissolution.[2][3]3. Vortex the solution gently after warming or sonication to ensure homogeneity. |
| Concentration Exceeds Solubility Limit | The desired concentration may be higher than the solubility limit under the current conditions. | Protocol for Adjusting Concentration: 1. Review the desired stock concentration. While high concentrations are reported, starting with a more conservative concentration, such as 10 mM, is often successful.[1][5][6]2. If a higher concentration is necessary, attempt to dissolve a smaller amount of the compound first to confirm solubility before proceeding with the full amount. |
| Impure Compound | Impurities in the this compound powder can affect its solubility. | Protocol for Verifying Compound Purity: 1. Check the certificate of analysis (CoA) provided by the supplier for the purity of the compound.2. If purity is a concern, consider purchasing the compound from a different, reputable supplier. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in DMSO from various sources.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source |
| DMSO | 50 mM | 50 mM | [2] |
| DMSO | 124 mg/mL | 145.54 mM | [1] |
| DMSO | 170 mg/mL | 199.53 mM | [1] |
| DMSO | >42.6 mg/mL | >50 mM | [3] |
| DMF:PBS (pH 7.2) | 0.8 mg/ml | Not applicable | [11] |
Note: The molecular weight of this compound is approximately 851.96 g/mol .[3][8][10]
Visualizations
Troubleshooting Workflow for this compound Dissolution
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (CAS 1089283-49-7) | Abcam [abcam.com]
- 3. apexbt.com [apexbt.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound - 10mM (in 1 mL DMSO) | Snowformatics [snowformatics.com]
- 7. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. caymanchem.com [caymanchem.com]
GSK1904529A precipitation in cell culture media
Welcome to the technical support center for GSK1904529A. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to ensure the successful use of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] Dysregulation of the IGF-1R signaling pathway is implicated in the development of various tumors.[3] this compound blocks the autophosphorylation of these receptors and subsequently inhibits downstream signaling pathways, such as the AKT, IRS-1, and ERK pathways.[2] This inhibition leads to cell cycle arrest, primarily at the G1 phase, and a reduction in cell proliferation.[1][2][3]
Q2: What is the solubility of this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (DMSO), with reported solubilities up to 50 mg/mL.[1] However, it is poorly soluble in aqueous solutions like water and ethanol. This low aqueous solubility is a common cause of precipitation when diluting DMSO stock solutions into cell culture media.
Q3: Why is my this compound precipitating in the cell culture medium?
A3: Precipitation of this compound in cell culture media is a common issue stemming from its low aqueous solubility. When a concentrated DMSO stock solution is diluted into the aqueous environment of the culture medium, the inhibitor can "crash out" of solution. Several factors can contribute to this, including:
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium.
-
Rapid Dilution: Adding the concentrated DMSO stock directly to a large volume of media can cause a rapid change in solvent polarity, leading to precipitation.
-
Low Temperature: Preparing or storing the final media at low temperatures can decrease the solubility of the compound.
-
High DMSO Concentration: While this compound is soluble in DMSO, high final concentrations of DMSO in the culture media can be toxic to cells. It is crucial to keep the final DMSO concentration as low as possible, typically below 0.5%.[4]
Q4: What are the consequences of this compound precipitation in my experiment?
A4: Precipitation of the inhibitor can significantly impact your experimental results by:
-
Reducing the Effective Concentration: The actual concentration of soluble, active inhibitor will be lower than intended, leading to inaccurate and unreliable data.
-
Causing Cellular Stress: The precipitate particles can induce cellular stress or toxicity, confounding the specific effects of the inhibitor.
-
Interfering with Assays: Precipitates can interfere with plate-based assays, microscopy, and flow cytometry.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound in your cell culture media, follow this step-by-step troubleshooting guide.
Step 1: Review Your Stock Solution Preparation
-
Ensure Complete Dissolution: When preparing your DMSO stock solution (e.g., 10 mM), ensure the compound is fully dissolved.[2] Gentle warming of the tube to 37°C and brief sonication can aid dissolution.[5]
-
Use High-Quality, Anhydrous DMSO: Water content in DMSO can affect the solubility and stability of the compound. Use fresh, high-quality, anhydrous DMSO.
-
Store Stock Solutions Properly: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
Step 2: Optimize Your Dilution Method
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps. First, dilute the stock into a small volume of serum-free media or PBS.
-
Gradual Addition: Add the intermediate dilution to your final volume of complete media slowly while gently mixing.
Step 3: Adjust Experimental Conditions
-
Lower the Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound.
-
Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C before adding the inhibitor.
-
Maintain a Low Final DMSO Concentration: Calculate the final percentage of DMSO in your media and ensure it is below 0.5%, and ideally below 0.1%.[4] Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (IGF-1R) | 27 nM | Cell-free assay | [3] |
| IC50 (IR) | 25 nM | Cell-free assay | [3] |
| Ki (IGF-1R) | 1.6 nM | Enzyme-inhibitor binding | [2] |
| Ki (IR) | 1.3 nM | Enzyme-inhibitor binding | [2] |
| IC50 (Cell Proliferation) | 35 nM | TC-71 (Ewing's sarcoma) | [2] |
| IC50 (Cell Proliferation) | 60 nM | NIH-3T3/LISN | [2] |
| IC50 (Cell Proliferation) | 43 nM | SK-N-MC (Ewing's sarcoma) | [2] |
| IC50 (Cell Proliferation) | 81 nM | NCI-H929 (Multiple myeloma) | |
| IC50 (Cell Proliferation) | 124 nM | COLO 205 (Colon cancer) | |
| IC50 (Cell Proliferation) | 137 nM | MCF7 (Breast cancer) | |
| Effective Concentration | >0.01 µM | Inhibition of IGF-1R and IR phosphorylation | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 851.96 g/mol ).
-
Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and/or sonicate in a water bath for a few minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Treating Cells with this compound and Minimizing Precipitation
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Pre-warmed (37°C) serum-free medium or PBS
-
Sterile conical tubes
-
-
Procedure (Example for a final concentration of 1 µM):
-
Intermediate Dilution (100 µM):
-
In a sterile tube, add 98 µL of pre-warmed serum-free medium or PBS.
-
Add 2 µL of the 10 mM this compound stock solution to the serum-free medium.
-
Gently pipette up and down to mix. This creates a 100 µM intermediate solution.
-
-
Final Working Solution (1 µM):
-
In a sterile conical tube, add the desired final volume of pre-warmed complete cell culture medium (e.g., 9.9 mL for a final volume of 10 mL).
-
Add 100 µL of the 100 µM intermediate solution to the complete medium.
-
Gently invert the tube several times to ensure thorough mixing.
-
-
Cell Treatment:
-
Remove the existing medium from your cells.
-
Add the final working solution of this compound to your cells.
-
Remember to include a vehicle control (e.g., 0.01% DMSO in complete medium) in your experiment.
-
-
Visualizations
Caption: IGF-1R/IR signaling pathway inhibited by this compound.
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting guide for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
optimizing GSK1904529A incubation time for western blot
Welcome to the technical support center for GSK1904529A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments, with a specific focus on Western blot applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective and reversible ATP-competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1] By binding to the kinase domain of these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling pathways, primarily the PI3K/AKT and RAS/MAPK pathways.[1][2] This inhibition ultimately leads to cell cycle arrest and reduced cell proliferation in tumors where these pathways are dysregulated.[2][3]
Q2: What are the primary downstream targets affected by this compound that can be monitored by Western blot?
The primary downstream signaling molecules affected by this compound inhibition of IGF-1R/IR include:
-
Phospho-IGF-1R/IR: Direct measure of target engagement.
-
Phospho-AKT (p-AKT): A key node in the PI3K signaling pathway.
-
Phospho-ERK1/2 (p-ERK1/2): A key node in the RAS/MAPK signaling pathway.
-
Phospho-IRS-1: An immediate downstream substrate of the IGF-1R/IR.
Monitoring the phosphorylation status of these proteins by Western blot is a reliable method to assess the efficacy of this compound treatment.
Q3: What is a recommended starting point for this compound concentration and incubation time in a Western blot experiment?
Based on published studies, a common starting point for treating cells with this compound is a 2-hour incubation period to observe the inhibition of direct receptor phosphorylation (p-IGF-1R/IR).[1] To assess the impact on downstream signaling intermediates like p-AKT and p-ERK, a longer incubation time of around 4 hours is often used. For cellular proliferation assays, a much longer incubation of 72 hours has been reported. The optimal concentration will be cell-line dependent, but many studies show efficacy in the nanomolar range.
Troubleshooting Guides
Optimizing Incubation Time of this compound
Problem: I am not seeing a significant decrease in the phosphorylation of my target protein after treating with this compound.
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| Incubation time is too short. | The kinetics of inhibition can vary between cell lines and target proteins. Perform a time-course experiment to determine the optimal incubation time. Start with a range of time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, 24 hours) to identify when the maximal inhibitory effect is achieved. |
| Inhibitor concentration is too low. | The sensitivity of different cell lines to this compound can vary. Perform a dose-response experiment with a range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) to determine the IC50 for your specific cell line and target. |
| Basal phosphorylation level is too low. | If the baseline phosphorylation of your target is low, it will be difficult to detect a decrease. Consider stimulating the pathway with a ligand (e.g., IGF-1 or insulin) after a period of serum starvation to increase the basal phosphorylation level before adding the inhibitor. |
| Cell confluence and health. | Ensure that your cells are healthy and at an optimal confluence (typically 70-80%). Overly confluent or stressed cells may exhibit altered signaling responses. |
| Inhibitor stability. | Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
General Western Blot Troubleshooting with Inhibitor Studies
Problem: I am observing inconsistent results or high background in my Western blots.
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| High Background | - Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.[4][5] - Blocking: Ensure adequate blocking by incubating the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). - Washing: Increase the number and duration of wash steps with TBST to remove non-specifically bound antibodies.[6] |
| Weak or No Signal | - Protein Loading: Ensure you are loading a sufficient amount of protein (typically 20-30 µg of total cell lysate).[4] - Antibody Incubation: Increase the primary antibody incubation time (e.g., overnight at 4°C) to allow for sufficient binding.[7] - Antibody Activity: Verify the activity of your primary and secondary antibodies. They may have lost efficacy due to improper storage or age.[4] - Transfer Efficiency: Check the protein transfer from the gel to the membrane using a reversible stain like Ponceau S. |
| Non-specific Bands | - Antibody Specificity: Ensure your primary antibody is specific for the target protein. Check the manufacturer's datasheet for validation data. - Lysate Preparation: Prepare fresh cell lysates and always include protease and phosphatase inhibitors to prevent protein degradation.[5] - Antibody Dilution: A high concentration of the primary antibody can lead to non-specific binding. Try further diluting the antibody. |
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time (Time-Course Experiment)
This protocol outlines a time-course experiment to determine the optimal incubation time for this compound to inhibit the phosphorylation of a target protein (e.g., AKT).
-
Cell Seeding: Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Serum Starvation: To reduce basal phosphorylation levels, replace the growth medium with a serum-free medium and incubate for 12-16 hours.[8]
-
Inhibitor Treatment: Treat the serum-starved cells with a predetermined concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 30 min, 1h, 2h, 4h, 8h, 24h). Include a vehicle control (DMSO) for the longest time point.
-
Ligand Stimulation (Optional but Recommended): 15-30 minutes before the end of each inhibitor incubation period, stimulate the cells with an appropriate ligand (e.g., 100 ng/mL IGF-1) to induce phosphorylation of the target pathway.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9] Keep samples on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5-10 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies against p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control. Plot the normalized p-AKT levels against the incubation time to determine the optimal duration for this compound treatment.
Visualizations
Signaling Pathway Diagrams
Caption: IGF-1R signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. biocompare.com [biocompare.com]
- 6. stratech.co.uk [stratech.co.uk]
- 7. Prolonged Incubation and Stacked Film Exposure Improve Sensitivity in Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adherent Cells [bdbiosciences.com]
- 9. origene.com [origene.com]
inconsistent results with GSK1904529A in proliferation assays
This guide is intended for researchers, scientists, and drug development professionals experiencing inconsistent results with the dual IGF-1R/ALK inhibitor, GSK1904529A, in cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and ATP-competitive inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and the closely related Insulin Receptor (IR).[1][2] It also inhibits Anaplastic Lymphoma Kinase (ALK). By binding to the kinase domain of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation and survival.[3][4][5] This inhibition leads to cell cycle arrest, primarily at the G1 phase, and a reduction in cell proliferation.[3][4]
Q2: Why am I seeing significant variability in IC50 values for this compound between experiments?
Inconsistent IC50 values are a common issue in cell-based assays and can arise from several sources:
-
Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are experiencing stress can respond differently to treatment.[6] It is critical to use cells that are in the logarithmic growth phase.[6]
-
Seeding Density: Variations in the initial number of cells seeded per well can dramatically affect the final readout and calculated IC50 value.
-
Reagent Preparation and Storage: this compound is typically dissolved in DMSO for a stock solution.[3] Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound. Always prepare fresh dilutions from a stable stock for each experiment.
-
Assay Duration: The length of time cells are exposed to the compound can influence the IC50 value. Results can differ significantly between 24, 48, and 72-hour endpoints.[7][8]
-
Serum Concentration: Components in fetal bovine serum (FBS) can interact with the compound or activate parallel survival pathways, affecting the apparent potency of the inhibitor.
Q3: My results show a weaker-than-expected effect on proliferation. What could be the cause?
A weaker-than-expected effect could be due to:
-
Compound Inactivity: Verify the integrity and concentration of your this compound stock.
-
Cell Line Resistance: The chosen cell line may not be dependent on the IGF-1R/ALK signaling pathways for proliferation, or it may have compensatory signaling mechanisms.[9] For example, some ALK-positive lung cancer cells can develop resistance through the activation of IGF-1R signaling.[9][10]
-
High Seeding Density: If too many cells are seeded, the effect of the inhibitor may be masked by the sheer number of cells.
-
Assay Interference: The detection reagent used in your proliferation assay (e.g., MTS, WST-1, AlamarBlue) could be interacting with the compound or be affected by the cell culture medium.
Q4: Can the choice of proliferation assay method affect my results with this compound?
Yes. Different proliferation assays measure different cellular parameters.
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These measure metabolic activity, which is often used as a proxy for cell viability. Results can be confounded by changes in cell metabolism that are independent of proliferation.
-
Luminescent Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, which is a good indicator of metabolically active, viable cells.[3]
-
Direct Cell Counting: Methods like using a hemocytometer or automated cell counter provide a direct measure of cell number but can be more labor-intensive.
-
DNA Synthesis Assays (e.g., BrdU): These directly measure the incorporation of a nucleotide analog during DNA replication, providing a specific measure of proliferation.
It is crucial to choose an assay that is appropriate for your experimental question and to be aware of its limitations.
Data Presentation: this compound IC50 Values
The inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and assay conditions. The tables below summarize reported IC50 values for different cancer cell lines.
Table 1: In Vitro Kinase and Cellular Phosphorylation IC50 Values
| Target | Assay Type | IC50 (nM) |
| IGF-1R | Cell-free Kinase Assay | 27 |
| IR | Cell-free Kinase Assay | 25 |
| IGF-1R Phosphorylation | Cellular Assay (NIH-3T3/LISN) | 22 |
| IR Phosphorylation | Cellular Assay (NIH-3T3-hIR) | 19 |
Data compiled from multiple sources.[1][4]
Table 2: Anti-proliferative Activity (IC50) in Various Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| TC-71 | Ewing's Sarcoma | 35 |
| SK-N-MC | Ewing's Sarcoma | 43 |
| NCI-H929 | Multiple Myeloma | 35-60 |
| MOLP-8 | Multiple Myeloma | < 60 |
| NIH-3T3/LISN | Fibroblast (IGF-1R Overexpression) | 60 |
| COLO 205 | Colorectal Adenocarcinoma | < 75 |
| MCF-7 | Breast Adenocarcinoma | < 100 |
Data compiled from multiple sources.[3][4]
Experimental Protocols
Protocol: Colorimetric Cell Proliferation Assay (MTS-based)
This protocol provides a general framework for assessing the effect of this compound on cell proliferation using a tetrazolium-based (MTS) assay.
Materials:
-
This compound powder and anhydrous DMSO
-
Target cancer cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile 96-well, flat-bottom, tissue culture-treated plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[3] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Prepare enough volume for all replicates.
-
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase (typically 70-80% confluency).[6]
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Dilute the cell suspension in complete growth medium to the optimized seeding density (e.g., 2,000-10,000 cells/well, determined empirically for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To avoid "edge effects," consider leaving the perimeter wells empty or filling them with 100 µL of sterile PBS.[11]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of medium containing the various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 72 hours).[3]
-
-
MTS Assay and Data Acquisition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "media only" (blank) wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualized Guides and Workflows
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound action on cell proliferation.
Experimental Workflow for Proliferation Assay
Caption: Standard workflow for a cell proliferation assay.
Troubleshooting Guide for Inconsistent Results
Caption: A logical workflow for troubleshooting assay inconsistencies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IGF1R Contributes to Cell Proliferation in ALK-Mutated Neuroblastoma with Preference for Activating the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rationale for co-targeting IGF-1R and ALK in ALK fusion positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
GSK1904529A off-target effects at high concentrations
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using GSK1904529A, a potent inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR). Special attention is given to potential off-target effects observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes at high concentrations of this compound. Could these be due to off-target effects?
A1: Yes, it is possible that the unexpected phenotypes you are observing are a result of off-target activities of this compound when used at high concentrations. While this compound is a highly selective inhibitor of IGF-1R and IR, kinase profiling studies have shown that at a concentration of 0.3 µM, it can inhibit other kinases by more than 50%. Specifically, the kinases PTK5 (also known as BMX), FER, and FLT4 (also known as VEGFR3) have been identified as potential off-targets at this concentration. Inhibition of these kinases could lead to downstream signaling effects that are independent of the IGF-1R/IR pathway, potentially explaining the unexpected phenotypes. We recommend performing a dose-response experiment to determine if the phenotype is concentration-dependent and correlates with the inhibition of off-target kinases.
Q2: What are the primary targets of this compound and at what concentrations is it most effective?
A2: The primary targets of this compound are the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR). It is a potent, ATP-competitive inhibitor of both receptors with IC50 values of 27 nM and 25 nM, respectively, in cell-free assays.[1][2][3][4] In cell-based assays, this compound effectively inhibits the phosphorylation of IGF-1R and IR at concentrations greater than 0.01 µM.[1][3][5]
Q3: We are seeing inconsistent results in our kinase inhibition assays. What are some critical parameters to consider for ensuring reproducibility?
A3: Consistency in kinase inhibition assays with this compound can be influenced by several factors. Due to its time-dependent inhibition and slow off-rate, it is crucial to establish equilibrium between the enzyme and the inhibitor. Pre-incubation of the enzyme with this compound before initiating the kinase reaction is recommended. The duration of this pre-incubation and the subsequent kinase reaction should be kept consistent across experiments. Additionally, the concentration of ATP can affect the apparent IC50 value, as this compound is an ATP-competitive inhibitor. Ensure that the ATP concentration is standardized, ideally at or near the Km for the specific kinase being assayed. For detailed procedural guidance, please refer to the experimental protocols provided below.
Q4: How can we confirm that this compound is engaging its intended target (IGF-1R) in our cellular experiments?
A4: To confirm target engagement in a cellular context, you can perform a Western blot analysis to assess the phosphorylation status of IGF-1R and its downstream signaling proteins. After treating your cells with this compound, you can stimulate the IGF-1R pathway with its ligand, IGF-1. A decrease in the phosphorylation of IGF-1R itself, as well as downstream effectors like AKT and ERK, would indicate successful target engagement by the inhibitor. A detailed protocol for a cell-based phosphorylation assay is provided in this guide.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary targets and identified off-targets at higher concentrations.
| Target Kinase | IC50 (nM) | Fold Selectivity vs. IGF-1R | Notes |
| On-Target | |||
| IGF-1R | 27 | 1x | Primary Target |
| IR | 25 | ~1x | Primary Target, closely related to IGF-1R |
| Off-Target (>0.3 µM) | |||
| PTK5 (BMX) | >50% inhibition at 300 nM | - | Off-target at higher concentrations |
| FER | >50% inhibition at 300 nM | - | Off-target at higher concentrations |
| FLT4 (VEGFR3) | >50% inhibition at 300 nM | - | Off-target at higher concentrations |
Experimental Protocols
Biochemical Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of this compound against a target kinase.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant kinase (e.g., IGF-1R)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 10 mM EDTA in TR-FRET dilution buffer)
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET dilution buffer
-
Low-volume 384-well assay plates (black)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Preparation: In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (for control wells).
-
Enzyme Addition: Add 2.5 µL of the kinase solution (pre-diluted in kinase reaction buffer) to each well.
-
Pre-incubation: Gently mix the plate and incubate for 60 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a solution containing the substrate peptide and ATP (at a concentration close to the Km for the kinase) in kinase reaction buffer to each well to start the reaction.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Add 10 µL of the stop solution containing the terbium-labeled antibody to each well to stop the reaction and initiate the detection process.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based IGF-1R Phosphorylation Assay
This protocol outlines a method to assess the inhibitory effect of this compound on IGF-1-induced phosphorylation of IGF-1R in a cellular context.
Materials:
-
Cell line expressing IGF-1R (e.g., MCF-7)
-
Cell culture medium and serum
-
This compound stock solution
-
Recombinant human IGF-1
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1R, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 2-4 hours.
-
Ligand Stimulation: Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 15 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, wash the cells twice with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. The ratio of phosphorylated to total protein will indicate the level of inhibition by this compound.
Visualizations
Intended Signaling Pathway of this compound
Caption: Intended signaling pathway of this compound, targeting IGF-1R and IR.
Potential Off-Target Signaling Pathways of this compound at High Concentrations
Caption: Potential off-target signaling pathways of this compound at high concentrations.
Experimental Workflow for Identifying Off-Target Effects
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. pnas.org [pnas.org]
- 2. [PDF] FES/FER kinase signaling in hematopoietic cells and leukemias. | Semantic Scholar [semanticscholar.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Navigating the Challenges of GSK1904529A in Aqueous Solutions: A Technical Support Guide
GSK1904529A , a potent and selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR), presents significant challenges in experimental settings due to its limited stability and solubility in aqueous solutions.[1][2] This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound is a lipophilic molecule with high molecular weight, leading to poor water solubility.[3] Like many kinase inhibitors designed to bind to the hydrophobic ATP-binding pocket of their target kinases, it is inherently resistant to dissolving in aqueous environments.[4] Vendor information confirms that this compound is insoluble in water and ethanol.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][5] It is crucial to use fresh, high-quality DMSO, as it is hygroscopic and absorbed moisture can negatively impact the solubility of the compound.[1][2] For in vitro studies, a stock solution is typically prepared at a concentration of 10 mmol/L in DMSO.[2][5]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?
A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower.[4] To mitigate this, ensure the final concentration of DMSO in your working solution is kept as low as possible, typically below 1%.[4] A gradual addition of the DMSO stock to the aqueous buffer while vortexing can also help. For highly sensitive assays, consider the use of surfactants or cyclodextrins.
Q4: How should I store this compound to ensure its stability?
A4: this compound powder should be stored in a dry, dark place. For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C.[6] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to one year.[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results in cell-based assays | Degradation or precipitation of this compound in the culture medium over the course of the experiment. | 1. Prepare fresh dilutions of this compound in your assay medium for each experiment. 2. Minimize the incubation time if possible. 3. Visually inspect the wells for any signs of precipitation before and after the experiment. 4. Consider using a formulation with a stabilizing agent like sulfobutylether-β-cyclodextrin (SBE-β-CD) for longer-term experiments. |
| Low or no activity in an in vitro kinase assay | Poor solubility of the compound in the aqueous kinase assay buffer leading to a lower effective concentration. | 1. Ensure the final DMSO concentration in the assay is at a level that does not inhibit the kinase but helps maintain solubility. 2. Test the effect of adding a low percentage of a non-ionic surfactant like Tween-20 to the assay buffer. 3. Prepare the final dilution of the inhibitor in the assay buffer immediately before adding it to the reaction. |
| Difficulty in preparing a formulation for in vivo studies | The compound's insolubility in common aqueous vehicles. | 1. For oral administration, a common formulation is 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) at pH 3.5.[5] 2. Alternative formulations for oral or parenteral administration can be prepared using a combination of DMSO, PEG300, Tween-80, and saline or corn oil.[1][2] Always ensure the solution is clear before administration. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | 50 mg/mL (58.69 mM) with ultrasonic | [1] |
| DMSO | 124 mg/mL (145.54 mM) | [2] |
| DMSO | 170 mg/mL (199.53 mM) | [2] |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
Table 2: In Vitro and In Vivo Potency of this compound
| Assay Type | Target | IC₅₀ | Source |
| Cell-free Kinase Assay | IGF-1R | 27 nM | [1] |
| Cell-free Kinase Assay | IR | 25 nM | [1] |
| Cell-based Phosphorylation Assay | IGF-1R | 22 nM | [1] |
| Cell-based Phosphorylation Assay | IR | 19 nM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Use a fresh, unopened vial of anhydrous DMSO.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Oral Formulation for In Vivo Studies
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile water.
-
Adjust the pH of the SBE-β-CD solution to 3.5 using sterile hydrochloric acid.
-
Add the this compound powder to the SBE-β-CD solution to achieve the desired final concentration.
-
Vortex and sonicate the mixture until the compound is fully dissolved and the solution is clear.
-
This formulation should be prepared fresh before administration.
Visualizations
Caption: this compound inhibits IGF-1R signaling pathway.
Caption: Workflow for troubleshooting this compound stability issues.
References
Technical Support Center: Acquired Resistance to GSK1904529A in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to GSK1904529A, a potent inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR).
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to IGF-1R inhibitors like this compound can arise through several mechanisms. While direct studies on this compound are limited, research on other IGF-1R inhibitors suggests the following possibilities:
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of IGF-1R/IR. Commonly implicated pathways include:
-
MAPK/ERK Pathway: Upregulation of this pathway can promote cell proliferation and survival independently of IGF-1R signaling.[1][2][3][4][5]
-
PI3K/Akt/mTOR Pathway: Activation of downstream components of the PI3K/Akt pathway, such as S6K, can occur even when Akt phosphorylation is inhibited.[6]
-
Other Receptor Tyrosine Kinases (RTKs): Overexpression or activation of other RTKs, such as Tyro3, can provide alternative growth signals.[6]
-
-
Target Alterations: Although less common for small molecule inhibitors compared to antibodies, mutations in the target proteins (IGF-1R or IR) could potentially alter drug binding and efficacy.
-
Drug Efflux: Increased expression of drug efflux pumps, such as MRP1, can reduce the intracellular concentration of this compound, thereby diminishing its effect.[7]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: To confirm acquired resistance, you should perform a cell viability assay (e.g., MTT or CCK-8) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental, sensitive cell line.[8][9] A significant increase in the IC50 value indicates the development of resistance.
Q3: I have confirmed resistance. What are the next steps to investigate the underlying mechanism?
A3: Once resistance is confirmed, you can investigate the potential mechanisms using the following approaches:
-
Western Blot Analysis: Profile the activation status (i.e., phosphorylation) of key proteins in bypass signaling pathways, such as ERK, Akt, S6K, and other RTKs. Compare the protein expression and phosphorylation levels between the parental and resistant cell lines, both with and without this compound treatment.
-
Receptor Tyrosine Kinase (RTK) Arrays: To perform a broader screen for activated bypass pathways, an RTK array can identify which of many RTKs are phosphorylated in the resistant cells.[6]
-
Gene Expression Analysis: Analyze the mRNA levels of genes involved in drug transport (e.g., ABC transporters like MRP1) to check for upregulation in resistant cells.[7]
-
Sequencing: Sequence the kinase domains of IGF-1R and IR in the resistant cells to identify any potential mutations that could affect drug binding.
Q4: Are there any known combination therapies that can overcome acquired resistance to this compound?
A4: While specific combination therapies for this compound resistance are not yet established, based on the likely resistance mechanisms, the following strategies could be explored:
-
Co-inhibition of Bypass Pathways: If you identify activation of a specific bypass pathway, combining this compound with an inhibitor of that pathway (e.g., a MEK inhibitor for the MAPK pathway or an mTOR inhibitor for the PI3K/Akt/mTOR pathway) may restore sensitivity.[1][10]
-
Dual EGFR and IGF-1R Inhibition: In some contexts, cross-talk between IGF-1R and the epidermal growth factor receptor (EGFR) can confer resistance.[11][12]
Troubleshooting Guides
Troubleshooting Western Blot Analysis of Signaling Pathways
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Insufficient protein loading. | Increase the amount of protein loaded per well (20-40 µg is a good starting point).[13] |
| Low primary antibody concentration. | Increase the concentration of the primary antibody or incubate overnight at 4°C. | |
| Inactive secondary antibody or substrate. | Use fresh secondary antibody and substrate. Ensure the substrate is not expired.[14] | |
| Suboptimal transfer conditions. | For high molecular weight proteins, decrease methanol percentage in the transfer buffer and increase transfer time. For low molecular weight proteins, use a 0.2 µm pore size membrane and reduce transfer time.[13] | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA).[15] |
| Primary or secondary antibody concentration is too high. | Decrease the antibody concentration. | |
| Insufficient washing. | Increase the number and duration of washes after antibody incubations. Use a buffer containing a mild detergent like Tween-20.[13] | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. | |
| Too much protein loaded. | Reduce the amount of protein loaded per well.[13] |
Troubleshooting Generation of Resistant Cell Lines
| Problem | Possible Cause(s) | Suggested Solution(s) |
| All cells die after drug treatment. | Initial drug concentration is too high. | Start with a lower concentration of this compound, typically the IC10-IC20 of the parental cell line.[16] |
| Drug exposure time is too long. | For initial selections, a pulse treatment (e.g., 24-48 hours) followed by a recovery period in drug-free medium may be more effective than continuous exposure.[8] | |
| Cells are not developing resistance. | Drug concentration is too low. | Gradually increase the drug concentration in a stepwise manner once the cells have adapted to the current concentration.[9] |
| Insufficient selection pressure. | Ensure that the drug is present at a concentration that inhibits the growth of the majority of the cell population. | |
| Resistant phenotype is not stable. | Insufficient time for selection. | Continue to culture the resistant cells in the presence of this compound for an extended period (several months) to ensure the resistance is a stable trait. |
| Clonal selection has not occurred. | After establishing a resistant population, perform single-cell cloning to isolate and expand highly resistant clones. |
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Acquired Resistant Cancer Cell Lines (Hypothetical Data)
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| MCF-7 (Breast Cancer) | 50 | 750 | 15 |
| HT-29 (Colon Cancer) | 80 | 1200 | 15 |
| A549 (Lung Cancer) | 120 | 2400 | 20 |
Table 2: Protein Phosphorylation Changes in this compound-Resistant Cells (Hypothetical Data)
| Protein | Parental (Fold Change vs. Untreated) | Resistant (Fold Change vs. Untreated) |
| p-IGF-1R (Tyr1135/1136) | 0.2 | 0.8 |
| p-IR (Tyr1150/1151) | 0.3 | 0.9 |
| p-Akt (Ser473) | 0.4 | 1.0 |
| p-ERK1/2 (Thr202/Tyr204) | 0.5 | 2.5 |
| p-S6K (Thr389) | 0.6 | 3.0 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a stepwise method for generating cancer cell lines with acquired resistance to this compound.[8][9][16]
-
Determine the initial IC50 of the parental cell line:
-
Seed the parental cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, see Protocol 2) to determine the IC50 value.
-
-
Initial drug exposure:
-
Culture the parental cells in a flask with a starting concentration of this compound equal to the IC10-IC20 of the parental line.
-
Maintain the culture until the cells reach 70-80% confluency. This may take longer than usual as many cells will die.
-
-
Dose escalation:
-
Once the cells are growing steadily, subculture them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat this process of gradual dose escalation over several months. If significant cell death occurs, maintain the cells at the current concentration for a longer period before the next increase.
-
-
Confirmation of resistance:
-
After several months of continuous culture in the presence of this compound, determine the IC50 of the resistant cell population and compare it to the parental cell line. A significant increase in the IC50 confirms resistance.
-
-
Clonal selection (optional but recommended):
-
Perform limiting dilution or single-cell sorting to isolate and expand individual resistant clones.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the drug. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of PI3K/Akt and MAPK Pathways
This protocol is for analyzing the activation status of key signaling proteins.
-
Sample Preparation:
-
Culture parental and resistant cells to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of IGF-1R, IR, Akt, ERK, and S6K overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Caption: Experimental workflow for generating and confirming acquired resistance.
Caption: Potential bypass signaling pathways in this compound resistance.
Caption: Logical workflow for troubleshooting acquired resistance.
References
- 1. Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of activated MAPK pathway in mediating resistance to PI3K inhibitors in patients with chronic lymphocytic leukemia [lymphomahub.com]
- 4. Role of activated MAPK pathway in mediating resistance to PI3K inhibitors in patients with chronic lymphocytic leukemia [lymphomahub.com]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. Mechanisms of acquired resistance to insulin-like growth factor 1 receptor inhibitor in MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a potent IGF-IR inhibitor, reverses MRP1-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming IGF1R/IR Resistance Through Inhibition of MEK Signaling in Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to Irreversible EGFR Tyrosine Kinase Inhibitors through a Multistep Mechanism Involving the IGF1R Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head In Vitro Comparison: GSK1904529A Versus Linsitinib (OSI-906) in Targeting IGF-1R and IR Signaling
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR) remain critical targets for drug development. This guide provides an in-depth in vitro comparison of two prominent small molecule inhibitors: GSK1904529A and linsitinib (OSI-906). This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical and cellular activities, supported by experimental data and detailed protocols.
Introduction to the Inhibitors
This compound is a potent and selective, orally active, ATP-competitive inhibitor of both IGF-1R and IR.[1][2] Linsitinib (OSI-906) is also an orally bioavailable dual inhibitor of IGF-1R and IR, demonstrating selectivity for these receptors.[3][4] Both compounds have been investigated for their potential in treating a variety of cancers. This guide will delve into their comparative in vitro performance.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and linsitinib, focusing on their inhibitory potency against IGF-1R and IR, as well as their effects on cancer cell proliferation.
Table 1: Biochemical Potency Against IGF-1R and IR
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type |
| This compound | IGF-1R | 27[1][2][5] | 1.6[5] | Cell-free kinase assay[5] |
| IR | 25[1][2][5] | 1.3[5] | Cell-free kinase assay[5] | |
| Linsitinib (OSI-906) | IGF-1R | 35[3][4] | N/A | Cell-free kinase assay[3] |
| IR | 75[3][4] | N/A | Cell-free kinase assay[3] |
Table 2: Cellular Activity - Inhibition of Receptor Phosphorylation
| Compound | Cell Line | Target | IC50 (nM) |
| This compound | NIH-3T3/LISN (IGF-1R overexpressing) | IGF-1R Phosphorylation | 22[1] |
| NIH-3T3-hIR (IR overexpressing) | IR Phosphorylation | 19[1] | |
| Linsitinib (OSI-906) | Various Tumor Cell Lines | IGF-1R Autophosphorylation | 28 - 130[3][4] |
Table 3: Cellular Activity - Anti-proliferative Effects
| Compound | Cell Line(s) | EC50/IC50 (nM) |
| This compound | Ewing's Sarcoma (TC-71, SK-N-MC, SK-ES, RD-ES) | 35 - 62[5] |
| Multiple Myeloma and others | Potent Inhibition[5] | |
| Linsitinib (OSI-906) | Non-small-cell lung cancer and colorectal cancer | 21 - 810[3] |
Experimental Protocols
Biochemical Kinase Assays
This compound Kinase Assay Protocol: [5]
-
Enzyme Source: Baculovirus-expressed glutathione S-transferase (GST)-tagged intracellular domains of human IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382).
-
Enzyme Activation: Enzymes (2.7 µM final concentration) were pre-incubated in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL bovine serum albumin (BSA), and 2 mM ATP.
-
Kinase Reaction: The reaction mixture (10 µL) contained 50 mM HEPES (pH 7.5), 3 mM DTT, 0.1 mg/mL BSA, 1 mM CHAPS, 10 mM MgCl₂, 10 µM ATP, 500 nM biotinylated substrate peptide (biotin-aminohexyl-AEEEEYMMMMAKKKK-NH₂), and 0.5 nM of the activated enzyme. This compound, diluted in DMSO, was added to the assay plates.
-
Incubation and Termination: The reaction was carried out for 1 hour at room temperature and then stopped by the addition of 33 µM EDTA.
-
Detection: The amount of phosphorylated substrate was quantified to determine the IC50 values.
Linsitinib (OSI-906) Kinase Assay Protocol: [3][6]
-
Assay Format: In-house ELISA-based assays were used for IGF-1R and IR. Radiometric assays were also performed by external services (e.g., Upstate Inc.).
-
ELISA-based Assay:
-
Substrate: Poly(Glu:Tyr) was coated on 96-well plates.
-
Enzyme Source: Purified recombinant kinase catalytic domains of human IGF-1R.
-
Detection: Phosphorylation was detected using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody. The signal was quantified by measuring the absorbance at 405/490 nm using ABTS as the substrate.
-
-
Radiometric Assay:
-
ATP Concentration: 100 µM.
-
Detection: Measurement of radiolabeled phosphate incorporation into a substrate.
-
Cellular Assays
Cellular Phosphorylation Assay Protocol (General):
-
Cell Culture: Cells (e.g., NIH-3T3 cells overexpressing either IGF-1R or IR) are cultured to sub-confluency.
-
Serum Starvation: Cells are serum-starved for a period (e.g., 2-24 hours) to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the inhibitor (this compound or linsitinib) or DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
Ligand Stimulation: Cells are stimulated with a specific ligand (e.g., IGF-1 for IGF-1R or insulin for IR) for a short period (e.g., 5-15 minutes) to induce receptor autophosphorylation.
-
Lysis and Analysis: Cells are lysed, and protein concentrations are determined. Receptor phosphorylation and downstream signaling proteins (e.g., Akt, ERK) are analyzed by Western blotting or ELISA using phospho-specific antibodies.
Cell Proliferation Assay Protocol: [3][5]
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, linsitinib, or DMSO.
-
Incubation: Cells are incubated for a period of 3 days (72 hours).
-
Viability Assessment: Cell proliferation/viability is quantified using a luminescent cell viability assay, such as CellTiter-Glo®, which measures intracellular ATP levels.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50/EC50 values are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: IGF-1R/IR Signaling Pathway Inhibition.
Caption: In Vitro Inhibitor Evaluation Workflow.
Concluding Remarks
Both this compound and linsitinib are potent dual inhibitors of IGF-1R and IR. Based on the available in vitro data, this compound demonstrates slightly greater potency in biochemical assays against both receptors.[1][2][5] Both compounds effectively inhibit receptor phosphorylation and downstream signaling pathways, leading to the suppression of tumor cell proliferation.[1][3][4][5] The choice between these inhibitors for specific research applications may depend on the cell context and the desired selectivity profile. The detailed protocols provided in this guide should aid researchers in designing and interpreting their own in vitro studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Linsitinib (OSI-906) | IGF-1/IR Inhibitor | Anti-tumor | TargetMol [targetmol.com]
A Head-to-Head Comparison of GSK1904529A and BMS-754807: Efficacy as Dual IGF-1R/IR Inhibitors
In the landscape of targeted cancer therapy, the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR) have emerged as critical targets due to their roles in cell proliferation, survival, and resistance to treatment. This guide provides a detailed comparison of two potent, orally available, small-molecule inhibitors that target both IGF-1R and IR: GSK1904529A and BMS-754807. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds for preclinical and clinical research.
Mechanism of Action and Target Selectivity
Both this compound and BMS-754807 are reversible, ATP-competitive inhibitors of the IGF-1R and IR tyrosine kinases.[1][2] By binding to the ATP-binding pocket of these receptors, they block autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival.[1][2]
This compound demonstrates high affinity for both IGF-1R and IR, with IC50 values of 27 nM and 25 nM, respectively, in cell-free assays.[1][3] Its high selectivity is underscored by the fact that it shows over 100-fold greater potency for IGF-1R/IR compared to a panel of other kinases including Akt1/2, Aurora A/B, B-Raf, CDK2, and EGFR.[3] In a broader screening against 45 other serine/threonine and tyrosine kinases, this compound exhibited poor activity, with IC50 values greater than 1 μM.[4]
BMS-754807 is also a potent and reversible inhibitor of IGF-1R and IR with IC50 values of 1.8 nM and 1.7 nM, respectively, in cell-free assays.[5] While highly potent against its primary targets, BMS-754807 has been shown to have some activity against other kinases, including Met, RON, TrkA, TrkB, Aurora A, and Aurora B, with IC50 values of 6, 44, 7, 4, 9, and 25 nM, respectively.[2] It displays minimal activity against Flt3, Lck, MK2, PKA, and PKC.[5]
In Vitro Efficacy
The anti-proliferative effects of both compounds have been evaluated across a wide range of cancer cell lines.
This compound has shown potent inhibition of proliferation in various cell lines, with Ewing's sarcoma and multiple myeloma cell lines being particularly sensitive.[6] For instance, it inhibits the proliferation of TC-71 (Ewing's sarcoma) and NCI-H929 (multiple myeloma) cells with IC50 values of 35 nM and 43 nM, respectively.[1] In NIH-3T3 cells overexpressing human IGF-1R, this compound inhibits receptor phosphorylation with an IC50 of 22 nM.[7]
BMS-754807 has also demonstrated broad anti-proliferative activity in vitro. It effectively inhibits the growth of a diverse panel of human tumor cell lines, including those of mesenchymal, epithelial, and hematopoietic origin, with IC50 values ranging from 5 to 365 nM.[3] For example, in the Rh41 rhabdomyosarcoma cell line, BMS-754807 inhibits proliferation with an IC50 of 5 nM.[2] It also inhibits the phosphorylation of IGF-1R in IGF-1R-Sal cells with an IC50 of 13 nM.[5]
Table 1: In Vitro Potency of this compound and BMS-754807
| Parameter | This compound | BMS-754807 |
| Target | IC50 (nM) | IC50 (nM) |
| IGF-1R (cell-free) | 27[1][3] | 1.8[5] |
| IR (cell-free) | 25[1][3] | 1.7[5] |
| Cell Line | Anti-proliferative IC50 (nM) | Anti-proliferative IC50 (nM) |
| TC-71 (Ewing's Sarcoma) | 35[1] | - |
| NCI-H929 (Multiple Myeloma) | 43[1] | - |
| NIH-3T3/LISN | 60[1] | - |
| Rh41 (Rhabdomyosarcoma) | - | 5[2] |
| Geo (Colon Carcinoma) | - | 5[2] |
| A549 (Lung Cancer) | - | 1080[2] |
| NCI-H358 (Lung Cancer) | - | 76000[2] |
In Vivo Efficacy
Both inhibitors have demonstrated significant anti-tumor activity in various xenograft models.
This compound , when administered orally, has shown dose-dependent tumor growth inhibition. In a NIH-3T3/LISN xenograft model, a dose of 30 mg/kg twice daily resulted in 98% tumor growth inhibition.[1] In a COLO 205 colon cancer xenograft model, the same dose administered once daily led to 75% tumor growth inhibition.[1] Notably, these effective doses were well-tolerated and had minimal effects on blood glucose levels.[8]
BMS-754807 has also shown robust in vivo efficacy. In an IGF-1R-Sal tumor model, oral administration of 12.5 mg/kg inhibited tumor growth.[5] In a highly sensitive Rh41 rhabdomyosarcoma xenograft model, a dose as low as 6.25 mg/kg once daily was effective.[2] BMS-754807 has demonstrated tumor growth inhibition ranging from 53% to 115% across various epithelial, hematopoietic, and mesenchymal xenograft models.[2]
Table 2: In Vivo Efficacy of this compound and BMS-754807
| Compound | Xenograft Model | Dose and Schedule | Tumor Growth Inhibition (%) |
| This compound | NIH-3T3/LISN | 30 mg/kg, p.o., b.i.d. | 98[1] |
| COLO 205 | 30 mg/kg, p.o., q.d. | 75[1] | |
| HT29 | 30 mg/kg, p.o. | Moderate[1] | |
| BxPC3 | 30 mg/kg, p.o. | Moderate[1] | |
| BMS-754807 | IGF-1R-Sal | 12.5 mg/kg, p.o. | - |
| Rh41 | 6.25 mg/kg, p.o., q.d. | - | |
| Various Models | - | 53-115[2] |
Signaling Pathway Inhibition
Both compounds effectively block the downstream signaling cascades initiated by IGF-1R and IR activation.
Caption: IGF-1R/IR signaling pathway and points of inhibition by this compound and BMS-754807.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
Biochemical kinase assays are performed to determine the IC50 values of the inhibitors against purified IGF-1R and IR kinases. A typical protocol involves the following steps:
Caption: Generalized workflow for an in vitro kinase assay.
A more specific example for a radiometric assay would involve using [γ-33P]ATP and measuring the incorporation of the radiolabel into a substrate peptide. For BMS-754807, a synthetic peptide KKSRGDYMTMQIG was used as a phosphoacceptor substrate.[5] The enzymatic assays were conducted in 384-well plates in a buffer containing 100 mM HEPES (pH 7.4), 10 mM MgCl2, 0.015% Brij35, and 4 mM DTT.[5]
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to assess the anti-proliferative effects of compounds. The assay quantifies ATP, an indicator of metabolically active cells.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
The protocol involves equilibrating the plate to room temperature, adding a volume of CellTiter-Glo® Reagent equal to the cell culture medium volume, mixing on an orbital shaker for 2 minutes to induce lysis, incubating at room temperature for 10 minutes to stabilize the signal, and then recording the luminescence.[9]
In Vivo Xenograft Studies (General Protocol)
Animal studies are crucial for evaluating the in vivo efficacy of anti-cancer compounds. A general workflow is as follows:
Caption: Generalized workflow for in vivo xenograft studies.
For in vivo studies with this compound, the compound was formulated in 20% sulfobutylether-β-cyclodextrin (pH 3.5).[8] Female athymic nu/nu CD-1 mice are commonly used for these studies.[8]
Conclusion
Both this compound and BMS-754807 are potent dual inhibitors of IGF-1R and IR with demonstrated anti-tumor efficacy in both in vitro and in vivo models. BMS-754807 exhibits greater potency in cell-free kinase assays, while both compounds show strong anti-proliferative effects in the nanomolar range in sensitive cell lines. This compound appears to be highly selective for IGF-1R/IR, whereas BMS-754807 has some off-target activities that could contribute to its efficacy or toxicity profile. The choice between these two inhibitors for a specific research application will depend on the desired potency, selectivity profile, and the specific cancer type being investigated. This guide provides a foundational comparison to aid in this decision-making process.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. IGF1R Kinase Enzyme System Application Note [promega.sg]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 9. promega.com [promega.com]
selectivity of GSK1904529A compared to other IGF-1R inhibitors
In the landscape of targeted cancer therapy, the Insulin-like Growth Factor-1 Receptor (IGF-1R) has emerged as a critical node in cellular signaling pathways, driving proliferation and survival in a host of malignancies. GSK1904529A is a potent and selective, orally active, ATP-competitive inhibitor of both IGF-1R and the closely related Insulin Receptor (IR).[1][2] This guide provides a comparative analysis of this compound against other notable IGF-1R inhibitors, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in their evaluation.
Selectivity Profile: this compound in Context
This compound distinguishes itself through its potent inhibition of both IGF-1R and IR, with IC50 values of 27 nM and 25 nM, respectively, in cell-free assays.[1][2] This dual activity is an important consideration in its therapeutic application. The inhibitor demonstrates high affinity for both receptors, with Ki values of 1.6 nM for IGF-1R and 1.3 nM for IR.[2] A key feature of this compound is its high selectivity; it shows minimal activity (IC50 > 1 μM) against a panel of 45 other serine/threonine and tyrosine kinases.[2]
For a clear comparison, the following table summarizes the inhibitory activity of this compound and other well-characterized IGF-1R inhibitors.
| Inhibitor | Target(s) | IC50 (nM) - IGF-1R | IC50 (nM) - IR | Other Notable Targets (IC50 in nM) |
| This compound | IGF-1R, IR | 27 | 25 | >100-fold more selective for IGF-1R/IR than Akt1/2, Aurora A/B, B-Raf, CDK2, EGFR etc. [1] |
| Linsitinib (OSI-906) | IGF-1R, IR | 35 | 75 | No activity towards Abl, ALK, BTK, EGFR, FGFR1/2, PKA etc.[1] |
| BMS-754807 | IGF-1R, IR | 1.8 | 1.7 | Met (6), Aurora A (9), Aurora B (25), TrkA (7), TrkB (4), Ron (44)[1][3] |
| NVP-AEW541 | IGF-1R, IR | 150 | 140 | Tek (530), Flt1 (600), Flt3 (420)[4] |
| Picropodophyllin (PPP) | IGF-1R | 1 | No activity | Selective for IGF-1R over IR, FGFR, PDGFR, or EGFR.[5][6][7] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed experimental methodologies for key assays are provided below.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.
Protocol:
-
Enzyme Preparation: Baculovirus-expressed glutathione S-transferase (GST)-tagged proteins encoding the intracellular domains of human IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382) are used.
-
Enzyme Activation: The kinase is pre-incubated at a final concentration of 2.7 μM in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL bovine serum albumin (BSA), and 2 mM ATP.[8]
-
Inhibitor Preparation: this compound and other inhibitors are serially diluted in 100% DMSO.
-
Kinase Reaction: The reaction mixture (10 μL) contains 50 mM HEPES (pH 7.5), 3 mM DTT, 0.1 mg/mL BSA, 1 mM CHAPS, 10 mM MgCl₂, 10 μM ATP, 500 nM of a biotinylated peptide substrate, and 0.5 nM of the activated enzyme.[8] The reaction is initiated by the addition of the enzyme.
-
Incubation and Termination: The reaction is allowed to proceed for 60 minutes at room temperature and is then stopped by the addition of 33 μM EDTA.[8]
-
Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP formation.[9]
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Receptor Phosphorylation Assay
This assay measures the ability of an inhibitor to block the ligand-induced autophosphorylation of IGF-1R in a cellular context.
Protocol:
-
Cell Culture: NIH-3T3 cells engineered to overexpress human IGF-1R (NIH-3T3/LISN) are cultured in appropriate media. For the assay, cells are seeded in 96-well plates and allowed to adhere.
-
Serum Starvation: Prior to treatment, cells are serum-starved to reduce basal receptor activation.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the inhibitor (e.g., this compound) for a specified time (e.g., 2 hours).[2]
-
Ligand Stimulation: Cells are then stimulated with a specific concentration of IGF-1 (e.g., 10 nM) for a short period (e.g., 10 minutes) at 37°C to induce receptor autophosphorylation.[10]
-
Cell Lysis: The cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection: The levels of phosphorylated IGF-1R are determined using a phospho-IGF-1R specific ELISA.[10] This typically involves capturing total IGF-1R and detecting the phosphorylated form with a phospho-tyrosine specific antibody.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of phosphorylation against the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the inhibitor for a prolonged period, typically 72 hours.[8]
-
MTT Addition: After the incubation period, 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
Incubation: The plates are incubated for 2 to 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A detergent reagent (100 μL) is added to each well to solubilize the formazan crystals. The plate is then left at room temperature in the dark for 2 hours.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion
This compound is a potent dual inhibitor of IGF-1R and IR with a high degree of selectivity against other kinases. Its efficacy in blocking downstream signaling pathways and inhibiting cell proliferation makes it a valuable tool for cancer research and a promising candidate for therapeutic development. This guide provides a framework for comparing this compound with other IGF-1R inhibitors, offering both the quantitative data and the detailed methodologies necessary for informed scientific inquiry. The provided diagrams offer a clear visual representation of the complex biological processes and experimental procedures involved.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Selleck Chemical LLC Picropodophyllin (PPP) 25mg 477-47-4 AXL1717, Quantity: | Fisher Scientific [fishersci.com]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. promega.de [promega.de]
- 10. IGF-1R autophosphorylation assay (IGF-1 stimulation) [bio-protocol.org]
Validating the On-Target Effects of GSK1904529A with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of targeted cancer therapy, ensuring a small molecule inhibitor's effects are mediated through its intended target is paramount. This guide provides a comprehensive comparison of GSK1904529A, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR), with the gold-standard method of target validation: small interfering RNA (siRNA). By presenting experimental data, detailed protocols, and visual workflows, this document serves as a practical resource for validating the on-target activity of this compound in your research.
Introduction to this compound
This compound is a selective, ATP-competitive inhibitor of IGF-1R and IR, with IC50 values of 27 nM and 25 nM in cell-free assays, respectively[1][2]. By blocking receptor autophosphorylation, this compound effectively inhibits downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, leading to cell cycle arrest and inhibition of tumor cell proliferation[3][4]. Its anti-tumor activity has been demonstrated in various cancer cell lines, particularly those derived from Ewing's sarcoma and multiple myeloma[1][3].
The Role of siRNA in Target Validation
siRNA technology offers a powerful method to specifically silence the expression of a target protein. By introducing siRNA molecules that are complementary to the mRNA of the target gene (in this case, IGF-1R), the cellular machinery degrades the mRNA, leading to a significant reduction in the synthesis of the target protein. Comparing the phenotypic and signaling effects of a small molecule inhibitor to those induced by siRNA-mediated knockdown of its target provides strong evidence that the inhibitor's activity is indeed on-target.
Quantitative Comparison of this compound and IGF-1R siRNA
The following tables summarize the quantitative data on the efficacy of this compound and the downstream effects of both this compound and IGF-1R siRNA, compiled from various studies.
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| TC-71 | Ewing's Sarcoma | 35 |
| SK-N-MC | Ewing's Sarcoma | 43 |
| SK-ES | Ewing's Sarcoma | 61 |
| RD-ES | Ewing's Sarcoma | 62 |
| NCI-H929 | Multiple Myeloma | Data not available |
| MOLP-8 | Multiple Myeloma | Data not available |
| LP-1 | Multiple Myeloma | Data not available |
| KMS-12-BM | Multiple Myeloma | Data not available |
| NIH-3T3/LISN | Fibrosarcoma (overexpressing IGF-1R) | 60 |
| COLO 205 | Colorectal Cancer | Data not available |
| MCF-7 | Breast Cancer | Data not available |
Data sourced from[1]
Table 2: Comparison of Downstream Signaling Effects of this compound and IGF-1R siRNA in Wilms Tumor Cells (WiT49)
| Treatment | p-Akt Levels | p-Erk1/2 Levels | PARP Cleavage (Apoptosis) |
| Scrambled siRNA (Control) | Baseline | Baseline | Baseline |
| IGF-1R siRNA | Diminished | No significant effect | Induced |
| This compound (NVP-AEW541 in study) | Reduced | Reduced | Induced |
Data interpreted from a study on Wilms tumor cells, which used a similar IGF-1R inhibitor, NVP-AEW541, for the pharmacological arm[5].
Experimental Protocols
Here are detailed methodologies for key experiments involved in validating the on-target effects of this compound using siRNA.
siRNA Transfection Protocol
This protocol is a general guideline and should be optimized for specific cell lines.
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in 2 ml of antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS). Incubate at 37°C in a CO2 incubator for 18-24 hours until cells are 60-80% confluent[6].
-
siRNA-Lipofectamine Complex Formation:
-
Solution A: Dilute 20-80 pmols of IGF-1R siRNA (or a non-targeting control siRNA) into 100 µl of serum-free medium (e.g., Opti-MEM)[6].
-
Solution B: Dilute a suitable volume of a transfection reagent (e.g., Lipofectamine 2000) into 100 µl of serum-free medium[6]. The optimal ratio of siRNA to transfection reagent should be determined experimentally.
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation[6].
-
-
Transfection:
-
Wash the cells once with 2 ml of serum-free medium.
-
Add 0.8 ml of serum-free medium to the tube containing the siRNA-lipofectamine complexes.
-
Gently overlay the 1 ml mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Post-transfection: Add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.
-
Analysis: Harvest cells for analysis (e.g., Western blot or cell viability assay) at 24, 48, or 72 hours post-transfection to determine the optimal time for target knockdown.
Western Blot Protocol for IGF-1R and Downstream Signaling
-
Cell Lysis:
-
After treatment with this compound or transfection with siRNA, wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total IGF-1R, phospho-IGF-1R, total Akt, phospho-Akt, total Erk, and phospho-Erk overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a density determined to be in the linear range of the assay.
-
Treatment: Treat the cells with various concentrations of this compound or transfect with IGF-1R siRNA as described above. Include untreated and/or vehicle-treated control wells.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes[7][8].
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions[7][8].
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well[8].
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis[7][8].
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[7][8].
-
-
Measurement: Record the luminescence using a plate reader[7][8]. The luminescent signal is proportional to the number of viable cells.
Visualizing the Concepts
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: IGF-1R Signaling Pathway and Inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. OUH - Protocols [ous-research.no]
- 8. promega.com [promega.com]
A Comparative Guide to IGF-1R Inhibition: GSK1904529A vs. Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a critical signaling hub implicated in the proliferation, survival, and metastasis of various cancer cells. Its role in tumorigenesis has made it a compelling target for anticancer therapies. This guide provides an objective comparison of two major classes of IGF-1R inhibitors: the small molecule tyrosine kinase inhibitor GSK1904529A and a panel of therapeutic monoclonal antibodies. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their specific research needs.
At a Glance: Small Molecule vs. Monoclonal Antibody
| Feature | This compound (Small Molecule TKI) | Anti-IGF-1R Monoclonal Antibodies |
| Target | Intracellular tyrosine kinase domain of IGF-1R and Insulin Receptor (IR) | Extracellular ligand-binding domain of IGF-1R |
| Mechanism of Action | ATP-competitive inhibition of receptor autophosphorylation | Blocks ligand (IGF-1 and IGF-2) binding, induces receptor internalization and degradation |
| Specificity | Dual inhibitor of IGF-1R and IR | Highly specific to IGF-1R, do not bind to IR |
| Administration | Oral | Intravenous |
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data for this compound and several well-characterized anti-IGF-1R monoclonal antibodies. It is important to note that this data is compiled from various studies and direct head-to-head comparisons are limited. Experimental conditions may vary between studies.
Table 1: In Vitro Potency - IC50 Values
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | TC-71 | Ewing's Sarcoma | 35 | [1] |
| SK-N-MC | Ewing's Sarcoma | 43 | [1] | |
| NCI-H929 | Multiple Myeloma | 81 | [1] | |
| COLO 205 | Colorectal Cancer | 124 | [1] | |
| MCF7 | Breast Cancer | 137 | [1] | |
| Cixutumumab (IMC-A12) | Rh41 | Rhabdomyosarcoma | 0.04 | [2] |
| TC-71 | Ewing's Sarcoma | 0.66 | [2] | |
| CHLA-9 | Neuroblastoma | 49.31 | [2] | |
| Ganitumab (AMG 479) | CT26 | Murine Colon Carcinoma | Binds with KD = 0.22 nM | [3] |
| Teprotumumab | IGF-1R expressing cell line | Not specified | Inhibited proliferation by 21-31% | [4] |
Table 2: In Vivo Efficacy - Tumor Growth Inhibition
| Compound | Xenograft Model | Cancer Type | Dose & Schedule | Tumor Growth Inhibition | Reference |
| This compound | NIH-3T3/LISN | Fibrosarcoma | 30 mg/kg, p.o., twice daily | 98% | [1] |
| COLO 205 | Colorectal Cancer | 30 mg/kg, p.o., once daily | 75% | [1] | |
| Cixutumumab (IMC-A12) | Solid tumor xenografts | Various | 1 mg/mouse, i.p., twice weekly | Primarily tumor growth inhibition, not regression | [2] |
| Ganitumab (AMG 479) | OV-90 | Ovarian Cancer | 100 µ g/dose , i.p., twice weekly | 100% | [5] |
| VCaP | Prostate Cancer | 300 µ g/dose , i.p., twice weekly | Increased tumor doubling time from 2.3 to 6.4 weeks | [6] | |
| Dalotuzumab (MK-0646) | Lewis Lung Carcinoma | Lung Cancer | Not specified | 40% (83.23% in combination with cyclophosphamide) | [7] |
Mechanism of Action and Signaling Pathways
Both this compound and anti-IGF-1R monoclonal antibodies aim to disrupt the IGF-1R signaling cascade, which is crucial for cancer cell proliferation and survival. However, they do so through distinct mechanisms.
This compound is a reversible, ATP-competitive inhibitor that targets the intracellular kinase domain of both IGF-1R and the closely related insulin receptor (IR).[8][9] By blocking the autophosphorylation of these receptors, this compound effectively shuts down the downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways.[8]
Anti-IGF-1R monoclonal antibodies, on the other hand, bind to the extracellular domain of IGF-1R.[10][11] This binding physically obstructs the binding of the natural ligands, IGF-1 and IGF-2, thereby preventing receptor activation.[10][11] Furthermore, antibody binding can induce the internalization and subsequent degradation of the IGF-1R, reducing the number of receptors on the cell surface. A key distinction is their high specificity for IGF-1R, with no cross-reactivity with the insulin receptor.[11]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Ganitumab (AMG 479) Inhibits IGF-II–Dependent Ovarian Cancer Growth and Potentiates Platinum-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting IGF-1R with ganitumab inhibits tumorigenesis and increases durability of response to androgen-deprivation therapy in VCaP prostate cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IGF-1R as an anti-cancer target—trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical development of insulin-like growth factor receptor—1 (IGF-1R) inhibitors: At the crossroad? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minireview: Were the IGF Signaling Inhibitors All Bad? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insulin-like Growth Factor Receptor Inhibitors: Baby or the Bathwater? - PMC [pmc.ncbi.nlm.nih.gov]
GSK1904529A Kinase Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of GSK1904529A, a potent, ATP-competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR). The data presented here is crucial for assessing the compound's specificity and potential off-target effects in preclinical and clinical research.
Executive Summary
This compound is a highly selective dual inhibitor of IGF-1R and IR, with IC50 values of 27 nM and 25 nM, respectively, in cell-free assays.[1][2] Extensive kinase profiling has demonstrated its high degree of selectivity, with significantly lower potency against a broad range of other serine/threonine and tyrosine kinases. This makes this compound a valuable tool for investigating the roles of IGF-1R and IR signaling in various physiological and pathological processes, including cancer.[1][3]
Data Presentation: Kinase Selectivity Profile of this compound
The following tables summarize the inhibitory activity of this compound against its primary targets and a broad panel of other kinases.
Table 1: Potency against Primary Targets
| Kinase | IC50 (nM) | Ki (nM) |
| IGF-1R | 27 | 1.6 |
| Insulin Receptor (IR) | 25 | 1.3 |
Data compiled from multiple sources.[1][2]
Table 2: Cross-Reactivity against a Panel of 45 Kinases
| Kinase Panel | Result |
| 45 Serine/Threonine and Tyrosine Kinases | IC50 > 1 µM for all tested kinases. |
This initial screen demonstrated a high degree of selectivity for this compound.[1][4]
Table 3: Results from Millipore KinaseProfiler™ Panel (233 Kinases)
| This compound Concentration | Number of Kinases with >50% Inhibition | Notable Off-Targets with >50% Inhibition |
| 0.3 µM | 3 | PTK5, FER, FLT4 |
| 3 µM | 20 | 11 of these had IC50 values < 1 µM |
This broader screening confirmed the high selectivity of this compound, with only a small number of kinases showing significant inhibition at concentrations well above the IC50 for IGF-1R and IR.[3]
Experimental Protocols
The kinase selectivity of this compound was determined using robust, industry-standard biochemical assays.
In Vitro Kinase Inhibition Assay (for IGF-1R and IR)
Objective: To determine the IC50 values of this compound against purified IGF-1R and IR.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human IGF-1R and IR kinase domains were used. A synthetic peptide substrate was utilized for the kinase reaction.
-
Reaction Mixture: The kinase, substrate, and this compound (at varying concentrations) were incubated in a buffer containing ATP and MgCl2.
-
Kinase Reaction: The reaction was initiated by the addition of ATP and allowed to proceed at room temperature.
-
Detection: The amount of phosphorylated substrate was quantified using a standard method, such as a radiometric assay or a fluorescence-based assay.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation. The Ki values were determined using the Cheng-Prusoff equation.[2]
Millipore KinaseProfiler™ Radiometric Filter Binding Assay
Objective: To assess the selectivity of this compound across a large panel of kinases.
Methodology:
-
Assay Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-33P]ATP) into a specific peptide or protein substrate by the kinase.
-
Reaction Setup: Each kinase reaction was performed in a microplate well containing the specific kinase, its corresponding substrate, [γ-33P]ATP, and this compound at a fixed concentration (e.g., 0.3 µM and 3 µM).
-
Incubation: The reaction mixtures were incubated to allow for substrate phosphorylation.
-
Filter Binding: The reaction mixtures were then spotted onto a phosphocellulose filter membrane. The phosphorylated substrate binds to the filter, while the unincorporated [γ-33P]ATP is washed away.
-
Quantification: The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, was measured using a scintillation counter.
-
Inhibition Calculation: The percentage of kinase inhibition was calculated by comparing the radioactivity in the presence of this compound to a control reaction without the inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: Inhibition of IGF-1R/IR signaling by this compound.
Caption: Workflow for kinase inhibitor selectivity profiling.
References
GSK1904529A Combination Therapy: A Comparative Guide to Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
GSK1904529A, a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR), has demonstrated significant preclinical antitumor activity.[1] Its mechanism of action, involving the blockade of downstream signaling pathways like PI3K/AKT and MAPK, suggests its potential for synergistic activity when combined with other anticancer agents.[1] This guide provides a comparative analysis of this compound combination therapies, supported by experimental data, to inform future research and drug development strategies.
Section 1: Overcoming Multidrug Resistance in Combination with Chemotherapy
A significant challenge in cancer treatment is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters such as multidrug resistance protein 1 (MRP1). This compound has been shown to synergistically enhance the efficacy of conventional chemotherapeutic agents by inhibiting MRP1 function.
Comparative Analysis of this compound and Vincristine Combination Therapy
The synergistic effect of this compound in combination with the MRP1 substrate vincristine was evaluated in HEK293 cells overexpressing MRP1 (HEK293/MRP1).
Table 1: In Vitro Cytotoxicity of Vincristine in Combination with this compound
| Cell Line | Treatment | IC50 (nM) | Fold Reversal |
| HEK293/pcDNA3.1 (Parental) | Vincristine | 15.3 ± 1.8 | - |
| HEK293/MRP1 | Vincristine | 158.4 ± 10.2 | - |
| HEK293/MRP1 | Vincristine + this compound (0.1 µM) | 20.1 ± 2.5 | 7.88 |
Data extracted from Anwar et al., 2018.[2]
The data clearly indicates that in MRP1-overexpressing cells, the addition of a non-toxic concentration of this compound significantly reduces the IC50 of vincristine, demonstrating a potent synergistic effect in overcoming MRP1-mediated resistance.[2]
Mechanism of Synergy
This compound enhances the cytotoxicity of MRP1 substrates by directly inhibiting the efflux function of the MRP1 transporter.[2] This leads to increased intracellular accumulation of the chemotherapeutic agent, ultimately resulting in enhanced cancer cell death. Furthermore, the combination of this compound and vincristine has been shown to induce a G0/G1-mediated cell cycle arrest in MRP1-overexpressing cells, an effect significantly greater than that of vincristine alone.[2]
Experimental Protocols
Cell Culture and Reagents: HEK293/pcDNA3.1 and HEK293/MRP1 cell lines were cultured in DMEM supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin. The MRP1-overexpressing cell line was maintained in media containing 2 mg/mL geneticin. This compound and vincristine were dissolved in DMSO.[2]
Cytotoxicity Assay (MTT): Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with varying concentrations of vincristine with or without 0.1 µM this compound for 72 hours. Cell viability was assessed using the MTT assay, and IC50 values were calculated.[2]
Cell Cycle Analysis: HEK293/MRP1 cells were treated with vincristine (0.1 nM) alone or in combination with this compound (0.1 µM) for 48 hours. Cells were then harvested, fixed, and stained with propidium iodide. DNA content was analyzed by flow cytometry to determine the cell cycle distribution.[2]
Section 2: A Promising Alternative - Combination with Targeted Therapies
Resistance to targeted therapies, such as BRAF and MEK inhibitors in melanoma, is a major clinical challenge. Preclinical evidence suggests that the IGF-1R/IR signaling pathway plays a crucial role in mediating this resistance, providing a strong rationale for combining this compound with these agents.
Rationale for Combining this compound with BRAF/MEK Inhibitors
In BRAF-mutant melanoma, acquired resistance to BRAF inhibitors (e.g., dabrafenib) and MEK inhibitors (e.g., trametinib) is often driven by the reactivation of the MAPK and PI3K/Akt pathways.[3] Studies have shown that resistance to these inhibitors is associated with an increase in the phosphorylation of IGF-1R and IR.[4] This suggests that co-inhibition of IGF-1R/IR could prevent or overcome this resistance mechanism.
While direct experimental data for the combination of this compound with dabrafenib and trametinib is not yet available, a study using a similar dual IGF-1R/IR inhibitor, BMS-754807, demonstrated significant synergistic effects.
Table 2: In Vivo Tumor Growth Inhibition with an IGF-1R/IR Inhibitor in Combination with BRAF/MEK Inhibitors in a Dabrafenib/Trametinib-Resistant Melanoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle | ~1200 | - |
| Dabrafenib + Trametinib | ~1000 | ~17% |
| BMS-754807 | ~800 | ~33% |
| Dabrafenib + Trametinib + BMS-754807 | ~200 | ~83% |
Data conceptualized from Villalobos et al., 2021, which used BMS-754807.[4]
This data strongly supports the hypothesis that dual inhibition of IGF-1R/IR can effectively resensitize BRAF-mutant melanoma to BRAF and MEK inhibitors.
Postulated Mechanism of Synergy
The proposed synergistic mechanism involves the simultaneous blockade of two key survival pathways. While BRAF and MEK inhibitors target the MAPK pathway, this compound would inhibit the compensatory PI3K/Akt signaling activated through IGF-1R/IR. This dual blockade would lead to a more profound and sustained inhibition of tumor cell proliferation and survival.
Experimental Workflow for a Synergy Study
Conclusion
This compound demonstrates significant potential for synergistic activity in combination with other anticancer therapies. Its ability to reverse MRP1-mediated multidrug resistance offers a clear strategy to enhance the efficacy of conventional chemotherapies. Furthermore, there is a strong scientific rationale for combining this compound with targeted agents like BRAF and MEK inhibitors to overcome acquired resistance. The experimental frameworks provided in this guide offer a basis for further investigation into these promising combination strategies, with the ultimate goal of developing more effective treatments for a range of cancers.
References
- 1. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent IGF-IR inhibitor, reverses MRP1-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New developments in the treatment of metastatic melanoma – role of dabrafenib–trametinib combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IGF1R/IR Mediates Resistance to BRAF and MEK Inhibitors in BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming GSK1904529A-Induced Apoptosis: A Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
GSK1904529A, a potent and selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR), has demonstrated significant anti-tumor activity by inducing apoptosis in various cancer cell lines.[1] This guide provides a comprehensive comparison of key experimental methods to confirm this compound-induced apoptosis, with a primary focus on caspase-based assays. Detailed experimental protocols and data presentation formats are included to facilitate the design and interpretation of your studies.
Mechanism of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by targeting the IGF-1R signaling pathway, a critical regulator of cell survival and proliferation. In many cancer types, including gliomas, this pathway is dysregulated, promoting uncontrolled cell growth and resistance to apoptosis. This compound competitively binds to the ATP-binding site of the IGF-1R and IR kinase domains, inhibiting their autophosphorylation. This blockade prevents the activation of downstream pro-survival signaling cascades, most notably the PI3K/Akt and MAPK pathways. The inhibition of these pathways ultimately leads to the induction of programmed cell death, or apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Confirming Apoptosis with Caspase Assays
Caspases are a family of cysteine proteases that are central to the execution of apoptosis. They exist as inactive zymogens and are activated in a cascade upon apoptotic stimuli. Caspase assays provide a direct and quantifiable measure of apoptosis.
Comparison of Common Caspase Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Caspase-3/7 Assay | Measures the activity of the primary executioner caspases, which are activated by both intrinsic and extrinsic pathways. Substrates containing the DEVD sequence are cleaved to produce a fluorescent or luminescent signal. | High sensitivity, simple "add-mix-read" protocols available, suitable for high-throughput screening. | Does not differentiate between caspase-3 and -7. |
| Caspase-8 Assay | Measures the activity of the key initiator caspase of the extrinsic (death receptor-mediated) pathway. Substrates contain the IETD sequence. | Helps to specifically implicate the extrinsic pathway in apoptosis induction. | May have lower signal intensity compared to caspase-3/7 assays. |
| Caspase-9 Assay | Measures the activity of the key initiator caspase of the intrinsic (mitochondrial) pathway. Substrates contain the LEHD sequence. | Helps to specifically implicate the intrinsic pathway in apoptosis induction. | May have lower signal intensity compared to caspase-3/7 assays. |
| Western Blot for Cleaved Caspases | Detects the cleaved (active) forms of caspases using specific antibodies. Also allows for the detection of cleaved substrates like PARP. | Provides a semi-quantitative visual confirmation of caspase activation. Can detect specific caspase cleavage products. | More time-consuming and less suitable for high-throughput screening compared to activity assays. Requires specific antibodies. |
Experimental Data Presentation
While specific quantitative data for caspase activation by this compound is not extensively published, the following table provides a template for presenting your experimental findings. For illustrative purposes, data from a study on a related IGF-1R/IR inhibitor, OSI-906, in combination with an EGFR inhibitor is included.
| Cell Line | Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) | Reference |
| Your Cell Line | This compound | e.g., 0.1, 1, 10 | Your Data | - |
| H292 (NSCLC) | OSI-906 + Erlotinib | 1 + 10 | >12-fold increase | Unpublished, cited in a review |
Experimental Protocols
Caspase-Glo® 3/7 Assay (Luminescent)
This protocol is adapted from commercially available kits and provides a highly sensitive method for quantifying caspase-3 and -7 activity.
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well white-walled, clear-bottom plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound. Include a vehicle-only control. Incubate for the desired period (e.g., 24, 48 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Western Blot for Cleaved Caspase-3
This method provides visual confirmation of caspase-3 activation.
Materials:
-
This compound
-
Cancer cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Caption: General workflow for confirming apoptosis with a caspase assay.
Alternative Methods for Apoptosis Confirmation
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. TdT enzyme labels the 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.
-
Mitochondrial Membrane Potential (ΔΨm) Assays: A decrease in ΔΨm is an early event in the intrinsic apoptotic pathway. Dyes like JC-1 can be used to measure changes in mitochondrial membrane potential.
By employing a combination of these robust and validated assays, researchers can confidently confirm and quantify this compound-induced apoptosis, providing critical data for pre-clinical drug development.
References
Overcoming Linsitinib Resistance: A Comparative Analysis of GSK1904529A's Potential Efficacy
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding linsitinib resistance and the potential of GSK1904529A as an alternative therapeutic strategy. This document provides a comparative overview of their mechanisms and available efficacy data in relevant cancer cell lines, alongside detailed experimental protocols for further investigation.
The emergence of resistance to targeted cancer therapies, such as the dual insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) inhibitor linsitinib, presents a significant challenge in oncology drug development. This guide explores the efficacy of a potential alternative, this compound, in the context of linsitinib-resistant cell lines. While direct comparative studies are not yet available, this document synthesizes existing data to provide a framework for evaluating this compound's promise.
Linsitinib Resistance: The Role of NF-κB Activation
Studies in esophageal squamous cell carcinoma (ESCC) have identified a key mechanism of intrinsic resistance to linsitinib. While linsitinib effectively inhibits the IGF-1R signaling pathway, including downstream effectors like AKT and ERK, in both sensitive and resistant cell lines, a subset of tumor cells evades apoptosis through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] In linsitinib-resistant cells, such as the TE-1 and KYSE-510 lines, treatment with linsitinib leads to an increase in the phosphorylation of the NF-κB p65 subunit, which is associated with a reduction in apoptotic markers like cleaved PARP and activated Caspase-3.[1]
Comparative Efficacy of Linsitinib in Sensitive vs. Resistant ESCC Cell Lines
The differential response to linsitinib is evident in the varying IC50 values and apoptotic responses observed in sensitive and resistant ESCC cell lines.
| Cell Line | Linsitinib Sensitivity | Linsitinib IC50 (µM) | Apoptotic Response to Linsitinib |
| TE-13 | Sensitive | Not explicitly reported, but sensitive | Increased cleaved PARP and activated Caspase-3 |
| TE-1 | Resistant | Not explicitly reported, but resistant | Decreased cleaved PARP and activated Caspase-3 |
| KYSE-510 | Resistant | 15.83[2][3] | Decreased cleaved PARP and activated Caspase-3 |
This compound: A Potent IGF-1R/IR Inhibitor
This compound is a selective, ATP-competitive inhibitor of IGF-1R and IR with potent anti-proliferative activity across a range of cancer cell lines.[4] It effectively blocks receptor autophosphorylation and downstream signaling, leading to cell cycle arrest.[4]
| Parameter | This compound |
| Target | IGF-1R, IR |
| IC50 (cell-free) | IGF-1R: 27 nM, IR: 25 nM[4] |
| Mechanism of Action | Blocks receptor autophosphorylation and downstream signaling (e.g., AKT, ERK), leading to G1 cell cycle arrest.[4] |
Efficacy of this compound in Various Cancer Cell Lines
While data on the efficacy of this compound specifically in linsitinib-resistant cell lines is not currently available, its potent inhibitory activity in other cancer cell lines underscores its potential.
| Cell Line | Cancer Type | This compound IC50 (nM) |
| Saos-2 | Osteosarcoma | Proliferation significantly inhibited at 50 nM and 250 nM |
| MG-63 | Osteosarcoma | Proliferation significantly inhibited at 250 nM |
| Glioma Cells | Glioma | Suppressed cell viability and induced apoptosis |
It is important to note that the efficacy of this compound has not been reported in the linsitinib-resistant TE-1 and KYSE-510 cell lines. Further research is required to determine if this compound can overcome the NF-κB-mediated resistance observed with linsitinib.
Signaling Pathways and Experimental Workflow
IGF-1R Signaling and Linsitinib Resistance
Caption: IGF-1R signaling, inhibition by linsitinib/GSK1904529A, and NF-κB resistance pathway.
Experimental Workflow for Comparing Inhibitor Efficacy
Caption: Workflow for comparing the efficacy of IGF-1R inhibitors in cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed esophageal squamous carcinoma cells (TE-13, TE-1, KYSE-510) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound or linsitinib for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-IGF-1R, IGF-1R, p-AKT, AKT, p-ERK, ERK, cleaved PARP, p-p65 NF-κB, p65 NF-κB, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound or linsitinib for 48 hours. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion and Future Directions
While linsitinib shows efficacy in certain cancer models, the development of resistance, potentially through the activation of the NF-κB pathway, limits its clinical utility. This compound, as a potent dual IGF-1R/IR inhibitor, presents a compelling alternative. However, a significant knowledge gap remains regarding its efficacy in linsitinib-resistant models. The experimental protocols outlined in this guide provide a clear path for future research to directly compare the effectiveness of this compound and linsitinib in overcoming this resistance mechanism. Such studies are crucial for determining if this compound could offer a new therapeutic avenue for patients who have developed resistance to other IGF-1R targeted therapies.
References
- 1. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for GSK1904529A
For Immediate Implementation by Laboratory Personnel
As a potent, dual inhibitor of the insulin receptor (InsR) and insulin-like growth factor 1 receptor (IGF-1R) kinases, GSK1904529A is a valuable tool in oncological research.[1] However, its cytotoxic properties necessitate stringent handling and disposal protocols to ensure the safety of laboratory personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with best practices for managing hazardous chemical waste.
Essential Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given that the compound should be considered hazardous, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (nitrile or neoprene) should be worn at all times.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect from splashes.
-
Lab Coat: A fully buttoned lab coat should be worn to protect from contamination.
Quantitative Data Summary
For safe and effective handling and disposal, a clear understanding of the physical and chemical properties of this compound is essential.
| Property | Value | Reference |
| Molecular Formula | C44H47F2N9O5S | [1] |
| Molecular Weight | 852.0 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | -20°C | [1] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, empty vials, contaminated pipette tips, and gloves, in a designated, clearly labeled hazardous waste container.
-
The container should be made of a chemically resistant material and have a secure lid.
-
Label the container as "Hazardous Waste: this compound" and include the date of initial waste accumulation.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be compatible with the solvents used (e.g., DMSO, ethanol).
-
Label the container as "Hazardous Liquid Waste: this compound" and list all solvent components and their approximate concentrations.
-
Decontamination of Labware
-
Glassware and Non-Disposables:
-
Immerse contaminated glassware and non-disposable labware in a suitable decontamination solution. A 10% bleach solution followed by a thorough rinse with water and then a solvent known to solubilize this compound (such as DMSO or ethanol) is a recommended practice.
-
Collect the initial rinsate as hazardous liquid waste.
-
After decontamination, wash the labware according to standard laboratory procedures.
-
Final Disposal
-
All collected hazardous waste (solid and liquid) must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional and local regulations for the packaging, labeling, and pickup of hazardous chemical waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific guidelines for hazardous waste management.
References
Essential Safety and Operational Guide for Handling GSK1904529A
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with GSK1904529A, a potent dual inhibitor of the insulin receptor (InsR) and insulin-like growth factor 1 receptor (IGF-1R) kinases.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing exposure risk.
I. Personal Protective Equipment (PPE)
Given that this compound is a potent small molecule inhibitor, a stringent approach to personal protection is mandatory.[3] The following PPE is required when handling this compound, particularly in its powdered form.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect against splashes and airborne particles.[3] |
| Hand Protection | Nitrile Gloves (Double Gloving Recommended) | Two pairs of chemotherapy-rated gloves are advised, especially when handling stock solutions.[3][4] |
| Body Protection | Impervious Laboratory Coat or Gown | Should be resistant to chemical permeation to prevent skin contact.[3][4] |
| Respiratory Protection | N95 or Higher-Rated Respirator | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[3][5] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[3][4]
II. Operational Procedures for Safe Handling
All handling of this compound, especially the weighing of the solid compound and the preparation of stock solutions, must be conducted in a designated controlled environment to minimize exposure.
A. Engineering Controls:
-
Primary Containment: A certified chemical fume hood or a Class II Biosafety Cabinet (BSC) is required for all manipulations of powdered this compound.[3][5]
-
Work Surface: The work surface should be covered with absorbent, plastic-backed paper to contain any spills.[3]
B. Procedural Workflow for Handling Solid Compound:
Caption: Workflow for safely handling solid this compound.
III. Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, absorbent paper, pipette tips, and empty vials should be collected in a designated, sealed hazardous waste container. |
| Liquid Waste | Unused stock solutions and contaminated solvents must be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain. |
| Sharps | Contaminated needles and syringes should be placed in a designated sharps container for hazardous materials. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
IV. Experimental Protocols
A. Preparation of Stock Solutions
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6][7]
Table 3: Solubility and Stock Solution Preparation
| Property | Value | Source |
| Molecular Weight | 851.96 g/mol | [7] |
| Solubility in DMSO | >42.6 mg/mL | [7] |
| Recommended Stock Concentration | 10 mM | [6] |
To prepare a 10 mM stock solution, dissolve 8.52 mg of this compound in 1 mL of DMSO. For enhanced solubility, the tube can be warmed to 37°C and sonicated.[7][8] Stock solutions can be stored at -20°C for several months.[7][8]
B. In Vitro Kinase Assay
This protocol is based on methodologies used to determine the IC50 of this compound against IGF-1R and IR.[6][9]
Caption: Workflow for an in vitro kinase inhibition assay.
C. Cell Proliferation Assay
This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines.[1][6][10]
Table 4: Example Cell Lines and IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (nM) | Source |
| TC-71 | Ewing's Sarcoma | 35 | [7] |
| SK-N-MC | Ewing's Sarcoma | 43 | [7] |
| NCI-H929 | Multiple Myeloma | 81 | [7] |
| COLO 205 | Colon Cancer | 124 | [7] |
| MCF7 | Breast Cancer | 137 | [7] |
Experimental Steps:
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.[6][10]
-
Compound Treatment: Treat cells with various concentrations of this compound for 72 hours.[6][10]
-
Viability Assessment: Quantify cell proliferation using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[6]
-
Data Analysis: Determine the IC50 values from the dose-response curves.[6]
V. Signaling Pathway
This compound is a selective inhibitor of the IGF-1R and IR tyrosine kinases.[8] It competitively binds to the ATP-binding site of these receptors, blocking their autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[8][11]
Caption: Inhibition of IGF-1R/IR signaling by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pogo.ca [pogo.ca]
- 5. gerpac.eu [gerpac.eu]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound (CAS 1089283-49-7) | Abcam [abcam.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Antitumor activity of this compound, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
